Fosclevudine alafenamide
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
特性
CAS番号 |
1951476-79-1 |
|---|---|
分子式 |
C22H29FN3O9P |
分子量 |
529.5 g/mol |
IUPAC名 |
propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-12(2)33-21(29)14(4)25-36(31,35-15-8-6-5-7-9-15)32-11-16-18(27)17(23)20(34-16)26-10-13(3)19(28)24-22(26)30/h5-10,12,14,16-18,20,27H,11H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16-,17+,18-,20-,36-/m0/s1 |
InChIキー |
FTMNZJASLMPPNW-MHFVGYLCSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Comparative Analysis of the Pharmacology of Fosclevudine Alafenamide and Clevudine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of the pharmacology of fosclevudine alafenamide (ATI-2173) and its parent compound, clevudine (B1669172). Both agents are potent nucleoside analog inhibitors of the hepatitis B virus (HBV) DNA polymerase. This document delves into their respective mechanisms of action, metabolic activation pathways, pharmacokinetic profiles, and pharmacodynamic effects. Quantitative data are summarized in comparative tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.
Introduction
Chronic hepatitis B virus (HBV) infection remains a significant global health concern, with millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma. Nucleoside and nucleotide analogs are the cornerstone of current antiviral therapy for chronic hepatitis B. Clevudine, a synthetic L-nucleoside analog of thymidine, has demonstrated potent anti-HBV activity.[1][2] this compound (formerly ATI-2173) is a novel phosphoramidate (B1195095) prodrug of clevudine designed to enhance the delivery of the active metabolite to hepatocytes while minimizing systemic exposure to the parent nucleoside, thereby aiming for an improved safety profile.[3][4] This guide offers a comprehensive comparison of the pharmacological properties of these two antiviral agents.
Mechanism of Action
Both this compound and clevudine exert their antiviral effects by inhibiting the HBV DNA polymerase, a critical enzyme in the viral replication cycle.[1][5] However, their activation pathways and precise interactions with the polymerase differ.
Clevudine: As a nucleoside analog, clevudine requires intracellular phosphorylation to its active triphosphate form, clevudine triphosphate (CLV-TP).[1][6] This process is mediated by host cellular kinases.[7] CLV-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain.[1] Upon incorporation, it leads to premature chain termination, thus halting viral DNA synthesis.[8] Some studies also suggest that CLV-TP can act as a noncompetitive inhibitor of the HBV polymerase, inducing conformational changes that block its function without being incorporated into the DNA.[9]
This compound: this compound is a prodrug designed to bypass the initial, and often rate-limiting, phosphorylation step.[3] It is efficiently delivered to hepatocytes where it is metabolized by cellular enzymes, including Cathepsin A and carboxylesterase 1, to yield clevudine monophosphate (CLV-MP).[10][11][12] CLV-MP is then further phosphorylated to the active CLV-TP. This targeted delivery mechanism results in higher intracellular concentrations of the active metabolite in hepatocytes compared to administration of clevudine itself, while maintaining lower systemic plasma levels of clevudine.[13]
Metabolic Activation Pathways
The intracellular conversion to the active triphosphate metabolite is crucial for the antiviral activity of both compounds.
Clevudine Metabolic Pathway
Clevudine enters the hepatocyte and undergoes a three-step phosphorylation process catalyzed by host cellular kinases to form clevudine triphosphate.[7]
References
- 1. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clevudine in people with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Clevudine used for? [synapse.patsnap.com]
- 9. Noncompetitive inhibition of hepatitis B virus reverse transcriptase protein priming and DNA synthesis by the nucleoside analog clevudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Intracellular Metabolic Activation of Fosclevudine Alafenamide (ATI-2173)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosclevudine alafenamide, also known as ATI-2173, is a novel phosphoramidate (B1195095) prodrug of clevudine (B1669172), a potent nucleoside analog inhibitor of hepatitis B virus (HBV) polymerase. Developed to enhance the therapeutic index of clevudine, ATI-2173 is designed for targeted delivery of the active moiety to the liver, thereby minimizing systemic exposure and associated toxicities. This technical guide provides a comprehensive overview of the intracellular metabolic activation of this compound, detailing the enzymatic and non-enzymatic steps that lead to the formation of the pharmacologically active clevudine-5'-triphosphate.
Metabolic Activation Pathway
The intracellular activation of this compound is a multi-step process that efficiently converts the prodrug into its active triphosphate form within hepatocytes. This targeted activation is crucial for its antiviral efficacy and improved safety profile compared to its parent nucleoside, clevudine.
The metabolic cascade begins with the conversion of this compound into an intermediate M1 metabolite. This initial step is catalyzed by the synergistic action of Carboxylesterase 1 (CES-1) and Cathepsin A (Cath A), followed by a series of rapid non-enzymatic chemical reactions.[1][2] The M1 metabolite is the most abundant metabolic species observed in human hepatocytes besides the parent compound.[1]
Subsequently, the M1 metabolite is enzymatically cleaved to yield clevudine-5'-monophosphate. This critical step is putatively mediated by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT-1).[1][2] The formation of the 5'-monophosphate bypasses the initial, often rate-limiting, phosphorylation step required for the activation of clevudine itself.
Finally, cellular kinases sequentially phosphorylate clevudine-5'-monophosphate to its diphosphate (B83284) and then to the active clevudine-5'-triphosphate.[1][2] This active triphosphate metabolite is a non-competitive, non-chain-terminating inhibitor of the HBV polymerase, effectively suppressing viral replication.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity and pharmacokinetic properties of this compound and its metabolites.
Table 1: In Vitro Antiviral Activity
| Compound | Cell Type | Parameter | Value | Reference |
| This compound (ATI-2173) | Primary Human Hepatocytes | EC₅₀ | 1.31 nM | [1] |
Table 2: Pharmacokinetic Parameters of this compound (ATI-2173) and M1 Metabolite (Phase 1b Study)
| Analyte | Dose | Tmax (median, hours) | t½ (mean, hours) | Reference |
| ATI-2173 | 10, 25, or 50 mg | 0.5 | - | [5] |
| M1 Metabolite | 10, 25, or 50 mg | 1.5 | 1.89 - 2.31 | [4] |
Table 3: Relative Abundance of this compound (ATI-2173) and its Metabolites in Human Hepatocytes
| Metabolite | Relative Abundance (%) | Reference |
| ATI-2173 | ~50 | [1] |
| M1 | ~40 | [1] |
| Clevudine-5'-monophosphate (MP) | ~5 | [1] |
| Clevudine | <5 | [1] |
| M415 | <0.5 | [1] |
| M453 | <0.5 | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of this compound metabolism are often proprietary. However, based on the available literature, the following methodologies are central to the investigation of its intracellular activation.
In Vitro Metabolism in Primary Human Hepatocytes
This assay is crucial for elucidating the metabolic pathway and determining the rate of metabolite formation in the primary target cells.
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated plates. The cells are allowed to attach and form a monolayer.
-
Incubation: this compound (ATI-2173) at a specified concentration (e.g., 1 µM) is added to the culture medium and incubated with the hepatocytes for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Collection: At each time point, the incubation medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: The intracellular metabolites are extracted by adding a cold extraction solution (e.g., 70% methanol) to the cell monolayer. The cell lysate is then collected and centrifuged to pellet cellular debris.
-
Analysis: The supernatant containing the intracellular metabolites is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Metabolites
LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.
-
Chromatographic Separation: The extracted metabolites are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: The analytes are quantified using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the parent drug and each metabolite are monitored. Stable isotope-labeled internal standards are used for accurate quantification.
Visualizations
Metabolic Activation Pathway of this compound
References
- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. scienceopen.com [scienceopen.com]
Fosclevudine Alafenamide (ATI-2173): A Novel Active Site Polymerase Inhibitor Nucleotide Targeting HBV DNA Polymerase
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. Fosclevudine alafenamide, identified in clinical development as ATI-2173, is an investigational, orally administered, liver-targeted phosphoramidate (B1195095) prodrug of clevudine (B1669172) monophosphate. It belongs to a class of compounds known as Active Site Polymerase Inhibitor Nucleotides (ASPINs). Unlike traditional nucleos(t)ide analogues that act as chain terminators, ATI-2173's active metabolite, clevudine-5'-triphosphate, is a non-competitive, non-chain-terminating inhibitor of HBV DNA polymerase. This unique mechanism of action, coupled with its liver-targeting design, positions ATI-2173 as a promising candidate for a functional cure for chronic HBV. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, pharmacokinetic profile, and resistance profile of ATI-2173, with comparative insights into the established HBV therapeutic, tenofovir (B777) alafenamide (TAF).
Introduction to this compound (ATI-2173)
This compound (ATI-2173) is a next-generation antiviral agent designed to overcome the limitations of previous HBV therapies. It is a prodrug of clevudine, a potent L-nucleoside analogue, but is engineered for targeted delivery to the liver. This approach aims to maximize the intracellular concentration of the active triphosphate metabolite in hepatocytes while minimizing systemic exposure to clevudine, thereby potentially improving the safety profile, particularly concerning the myopathy observed with long-term clevudine treatment.[1][2] ATI-2173 is currently under investigation in clinical trials, including a study in combination with other antivirals for chronic HBV infection (NCT05238844).[3]
Mechanism of Action
The antiviral activity of this compound (ATI-2173) is mediated by its active metabolite, clevudine-5'-triphosphate. The proposed mechanism involves several key steps:
-
Hepatic Targeting and Activation: Following oral administration, ATI-2173 is designed for efficient first-pass hepatic extraction.[2][4] Within hepatocytes, the phosphoramidate moiety is cleaved, bypassing the initial phosphorylation step required for clevudine, and directly yielding clevudine-5'-monophosphate.[2] This is subsequently phosphorylated by cellular kinases to the active clevudine-5'-triphosphate.[2][5]
-
Non-Competitive Inhibition of HBV DNA Polymerase: Clevudine-5'-triphosphate acts as a non-competitive inhibitor of the HBV DNA polymerase.[2] Unlike chain-terminating nucleos(t)ide analogues such as tenofovir, clevudine-5'-triphosphate does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates for incorporation into the growing viral DNA chain.[6][7] Instead, it is believed to bind to a site on the polymerase that is distinct from the active site, inducing a conformational change that distorts the enzyme's active site.[1][6]
-
Inhibition of Multiple Polymerase Functions: This allosteric inhibition affects multiple functions of the HBV polymerase, including protein priming, the initiation of reverse transcription, and DNA elongation, without being incorporated into the viral DNA.[7][8][9] This multifaceted inhibition leads to a potent suppression of HBV replication.
Preclinical Data
In Vitro Antiviral Activity
ATI-2173 has demonstrated potent and selective inhibition of HBV replication in various in vitro models. Key findings are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| EC50 | Primary Human Hepatocytes | 1.31 nM | [4][10] |
| EC50 | HepG2.2.15 cells | 0.26 µM | [4] |
| CC50 | Primary Human Hepatocytes | >20 nM | [4] |
| CC50 | HepG2.2.15 cells | >10 µM | [4] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Preclinical Toxicology
Preclinical studies have indicated a favorable safety profile for ATI-2173, with minimal to no toxicity observed in hepatocytes, skeletal muscle, liver, kidney, bone marrow, and cardiomyocytes at clinically relevant concentrations.[4][10] The liver-targeting design of ATI-2173 leads to significantly reduced systemic plasma and skeletal muscle exposure to clevudine compared to direct administration of clevudine, while maintaining effective concentrations of the active 5'-triphosphate in the liver.[10]
Clinical Data
Phase 1b Clinical Trial (NCT04248426)
A Phase 1b, randomized, double-blind, placebo-controlled trial evaluated the safety, tolerability, pharmacokinetics, and antiviral activity of ATI-2173 in treatment-naive adults with chronic HBV infection.[8][11] Patients received once-daily oral doses of 10 mg, 25 mg, or 50 mg of ATI-2173 or placebo for 28 days.[8][11]
Efficacy: On day 28, mean changes from baseline in HBV DNA were -2.72 to -2.78 log10 IU/mL across the ATI-2173 dose groups, compared to a +0.17 log10 IU/mL change in the placebo group.[8][11] Notably, off-treatment sustained viral suppression was observed in most patients.[8][11]
| Dose Group | Mean Change in HBV DNA from Baseline (log10 IU/mL) at Day 28 | Reference |
| ATI-2173 10 mg | -2.78 | [8] |
| ATI-2173 25 mg | -2.72 | [8] |
| ATI-2173 50 mg | -2.75 | [8] |
| Placebo | +0.17 | [8] |
Safety: Treatment-emergent adverse events were reported in 47% of patients receiving ATI-2173 and 71% of those receiving placebo, with headache being the most common.[8][11] No serious adverse events were observed.[12]
Comparative Clinical Data: Tenofovir Alafenamide (TAF)
TAF is a current standard-of-care treatment for chronic HBV. In a Phase 3, randomized, double-blind, non-inferiority trial (NCT01940341) in HBeAg-negative patients, 94% of patients receiving TAF 25 mg daily achieved HBV DNA <29 IU/mL at week 48, demonstrating non-inferiority to tenofovir disoproxil fumarate (B1241708) (TDF).[13] Long-term data from this and a parallel study (NCT01940471) show high rates of viral suppression and a favorable renal and bone safety profile over 8 years of treatment, with no resistance to TAF detected.[5][14]
Pharmacokinetics
The pharmacokinetic profile of ATI-2173 and its metabolite clevudine was assessed in the Phase 1b clinical trial.[8][11]
| Parameter | ATI-2173 (10 mg) | ATI-2173 (25 mg) | ATI-2173 (50 mg) | Reference |
| Cmax (ng/mL) | 10.26 | 26.39 | 38.70 | [8] |
| AUCtau (ng·h/mL) | 8.24 | 28.27 | 41.30 | [8] |
Data are presented as mean values. Cmax: maximum plasma concentration; AUCtau: area under the plasma concentration-time curve over the dosing interval.
Pharmacokinetics of ATI-2173 were found to be generally dose-proportional.[8][11] Systemic exposure to the metabolite clevudine was substantially reduced compared with historical data from direct clevudine administration.[8][11] ATI-2173 was rapidly absorbed, with maximum plasma concentrations observed at 0.5 hours post-dose, and it was rapidly cleared from plasma.[1]
Resistance Profile
The unique non-competitive mechanism of action of ATI-2173 suggests a potential for a different resistance profile compared to chain-terminating nucleos(t)ide analogues. Preclinical studies have shown that the antiviral activity of ATI-2173 was decreased by viral polymerase mutations associated with resistance to lamivudine, entecavir, and adefovir.[2][4] This suggests that while ATI-2173 may have a distinct binding site, conformational changes induced by these mutations can still impact its inhibitory activity. Further clinical studies are needed to fully characterize the in vivo resistance profile of ATI-2173.
Experimental Protocols
Detailed experimental protocols for the assays mentioned in this guide are based on methodologies described in the cited literature.
In Vitro Antiviral Activity Assay (Cell-Based)
Objective: To determine the 50% effective concentration (EC50) of a compound against HBV replication.
General Protocol Outline:
-
Cell Culture: HepG2.2.15 cells, which stably replicate HBV, or primary human hepatocytes are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., ATI-2173) for a specified period (e.g., 6-9 days), with media and compound refreshed periodically.
-
Quantification of HBV DNA:
-
Extracellular HBV DNA: Supernatants are collected, and viral particles are precipitated. DNA is extracted and quantified by real-time quantitative PCR (qPCR).
-
Intracellular HBV DNA: Cells are lysed, and total DNA is extracted. Intracellular HBV DNA replication intermediates are quantified by Southern blot or qPCR.
-
-
Cytotoxicity Assay: A parallel assay (e.g., neutral red uptake or MTS assay) is performed to determine the 50% cytotoxic concentration (CC50) of the compound.
-
Data Analysis: EC50 and CC50 values are calculated by non-linear regression analysis. The selectivity index (SI) is determined as the ratio of CC50 to EC50.
This is a generalized protocol. For specific details, refer to publications such as those by Korba and Milman (1991) and the specific studies on ATI-2173.[4][15]
HBV Endogenous Polymerase Assay (EPA)
Objective: To assess the direct inhibitory effect of a compound on the enzymatic activity of the HBV polymerase.
General Protocol Outline:
-
Isolation of HBV Nucleocapsids: HBV-producing cells (e.g., HepAD38) are lysed, and intracellular nucleocapsids are isolated by precipitation or centrifugation.
-
Endogenous Polymerase Reaction: The isolated nucleocapsids, containing the viral genome and active polymerase, are incubated in a reaction mixture containing dNTPs, one of which is radiolabeled (e.g., [α-32P]dCTP), and serial dilutions of the test compound in its active triphosphate form (e.g., clevudine-TP).
-
DNA Synthesis Measurement: The reaction is allowed to proceed at 37°C. The incorporation of the radiolabeled dNTP into newly synthesized viral DNA is measured by spotting the reaction mixture onto filters, washing away unincorporated nucleotides, and quantifying the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is determined.
For detailed kinetic analysis, concentrations of both the inhibitor and the natural substrate are varied.
Conclusion
This compound (ATI-2173) represents a significant advancement in the development of therapies for chronic HBV infection. Its novel, non-competitive mechanism of action against HBV DNA polymerase, combined with a liver-targeted design, offers the potential for potent and sustained viral suppression with an improved safety profile. Preclinical and early clinical data are promising, demonstrating potent antiviral activity and a favorable pharmacokinetic profile. Further clinical investigation is warranted to fully elucidate its efficacy, long-term safety, and resistance profile, and to determine its role in future curative combination regimens for chronic hepatitis B.
References
- 1. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
- 11. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and sensitive method for the detection of serum hepatitis B virus DNA using the polymerase chain reaction technique - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of ATI-2173: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2173 is a novel, orally administered, liver-targeted Active Site Polymerase Inhibitor Nucleotide (ASPIN) developed by Antios Therapeutics. It is a phosphoramidate (B1195095) prodrug of clevudine (B1669172), designed to deliver the 5'-monophosphate of clevudine to the liver. This targeted delivery strategy aims to maximize the antiviral efficacy against Hepatitis B Virus (HBV) while minimizing systemic exposure to the parent compound, clevudine. The rationale for this approach is to mitigate the risk of reversible myopathy, a known adverse effect associated with long-term, high-dose clevudine treatment. This guide provides a comprehensive overview of the preclinical safety and toxicological profile of ATI-2173, based on publicly available data.
Mechanism of Action and Rationale for Development
ATI-2173 is designed to bypass the first phosphorylation step of clevudine, a process that can be a rate-limiting step in the activation of nucleoside analogs. By delivering clevudine monophosphate directly to the liver, ATI-2173 is efficiently converted to its active triphosphate form, which then acts as a non-competitive, non-chain terminating inhibitor of the HBV polymerase. This unique mechanism of action leads to potent and sustained suppression of HBV replication.[1]
The primary goal in the development of ATI-2173 was to create a therapy with the potent and sustained antiviral activity of clevudine but with an improved safety profile.[1] The liver-targeting phosphoramidate technology is intended to reduce systemic levels of clevudine, thereby decreasing the potential for off-target toxicities, most notably the mitochondrial myopathy observed in some patients treated with clevudine.[1]
Signaling Pathway and Activation
The activation of ATI-2173 follows a targeted intracellular pathway.
In Vitro Toxicology
A battery of in vitro studies was conducted to assess the cytotoxic potential of ATI-2173 in various human cell lines. These studies are crucial for determining the selectivity of the compound for its antiviral target versus host cells.
Experimental Protocols
Cell Viability Assays:
-
Cell Lines: Primary human hepatocytes, skeletal muscle cells, liver cells, kidney cells, bone marrow progenitor cells, and cardiomyocytes.
-
Methodology: While specific assay kits (e.g., MTS, CellTiter-Glo®) were not detailed in the available literature, standard cell viability assays would involve plating cells at a specified density and exposing them to a range of ATI-2173 concentrations for a defined period (typically 72 hours). Cell viability is then measured using a colorimetric or luminescent method that quantifies a marker of metabolic activity or ATP content.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Antiviral Activity Assays:
-
Cell Line: Primary human hepatocytes.
-
Methodology: Primary human hepatocytes were infected with HBV and then treated with various concentrations of ATI-2173. After a defined incubation period, the level of HBV replication was quantified by measuring the amount of secreted HBV DNA.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HBV replication by 50%, was determined.
Results
The in vitro studies demonstrated a favorable safety profile for ATI-2173, with minimal to no toxicity observed in the tested cell lines.[2][3]
| Parameter | Cell Line | Result | Reference |
| Anti-HBV Activity (EC50) | Primary Human Hepatocytes | 1.31 nM | [2][3] |
| Cytotoxicity (CC50) | Hepatocytes, Skeletal Muscle, Liver, Kidney, Bone Marrow, Cardiomyocytes | Minimal to no toxicity observed | [2][3] |
The high selectivity index (the ratio of CC50 to EC50) underscores the specificity of ATI-2173 for HBV polymerase with minimal impact on host cell viability.
In Vivo Preclinical Safety and Toxicology
Preclinical in vivo studies are essential for evaluating the safety profile of a drug candidate in a whole-organism setting. For ATI-2173, these studies were conducted in two animal species, rats and cynomolgus monkeys, to assess potential target organ toxicities and to establish a safe starting dose for human clinical trials.
Experimental Protocols
While detailed protocols from the definitive GLP (Good Laboratory Practice) toxicology studies are not publicly available, the general design of such studies typically includes:
Single-Dose and Dose-Range Finding Studies:
-
Species: Rat and Cynomolgus Monkey.
-
Administration: Oral gavage.
-
Endpoints: Clinical observations, body weight, food consumption, and terminal blood collection for pharmacokinetic analysis. These studies help to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for repeat-dose studies.
Repeat-Dose Toxicology Studies:
-
Species: Rat and Cynomolgus Monkey.
-
Administration: Daily oral gavage for a specified duration (e.g., 28 days).
-
Groups: Typically, a control group and at least three dose levels (low, mid, and high).
-
Endpoints:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Electrocardiography (ECG): Monitored in larger animals like monkeys.
-
Clinical Pathology: Hematology and clinical chemistry parameters evaluated at specified time points.
-
Necropsy and Histopathology: Gross examination of all organs at termination, with a comprehensive set of tissues collected for microscopic examination.
-
The workflow for these in vivo toxicology studies can be visualized as follows:
Results
Publicly available information indicates that ATI-2173 demonstrated a favorable preclinical safety profile in both rat and cynomolgus monkey studies.[2] Key findings include:
-
Liver Targeting: The studies confirmed the liver-targeting properties of ATI-2173, with significantly reduced systemic plasma and skeletal muscle exposure to clevudine compared to direct administration of clevudine.[2]
-
Safety Margin: A sufficient safety margin between the anticipated therapeutic dose and the doses at which any adverse effects were observed was established.
-
No-Observed-Adverse-Effect Level (NOAEL): While specific NOAEL values have not been publicly disclosed, the overall findings supported the progression of ATI-2173 into Phase 1 clinical trials.
Genotoxicity and Carcinogenicity
Standard preclinical safety packages for new drug candidates include assessments of genotoxicity and, depending on the intended duration of clinical use, carcinogenicity.
-
Genotoxicity: These studies evaluate the potential for a compound to damage DNA. A standard battery of tests typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus assay in rodents.
-
Carcinogenicity: Long-term studies in animals (typically two years in rats and/or mice) are conducted to assess the carcinogenic potential of a drug.
Specific results from genotoxicity and carcinogenicity studies for ATI-2173 are not yet publicly available.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for a new drug candidate to cause adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. These studies are a critical component of the preclinical safety evaluation. Detailed results from the safety pharmacology program for ATI-2173 have not been publicly disclosed.
Conclusion
The preclinical safety and toxicology data for ATI-2173 support its continued development as a promising therapeutic agent for chronic hepatitis B. The liver-targeted design appears to successfully reduce systemic exposure to clevudine, the parent compound associated with myopathy. In vitro studies have demonstrated high antiviral potency and a favorable cytotoxicity profile. In vivo studies in rats and monkeys have further supported a good safety profile, enabling the progression of ATI-2173 into human clinical trials. Further disclosure of detailed quantitative data from the comprehensive preclinical toxicology program will provide a more complete understanding of the safety profile of this novel antiviral agent.
References
- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
The Pharmacokinetics and Oral Bioavailability of Fosclevudine Alafenamide (ATI-2173): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosclevudine alafenamide, also known as ATI-2173, is a novel investigational phosphoramidate (B1195095) prodrug of clevudine (B1669172) being developed for the treatment of chronic hepatitis B virus (HBV) infection. As an active site polymerase inhibitor nucleotide (ASPIN), it is designed for targeted delivery of clevudine's active 5'-monophosphate to the liver, thereby maximizing antiviral efficacy while minimizing systemic exposure to the parent nucleoside, clevudine. This approach aims to mitigate the risk of skeletal myopathy associated with previous clevudine therapies. This technical guide provides a comprehensive analysis of the available preclinical and clinical data on the pharmacokinetics and oral bioavailability of this compound, details of experimental methodologies, and visual representations of its metabolic pathway and study workflows.
Introduction
This compound (ATI-2173) represents a strategic advancement in the development of therapies for chronic hepatitis B. It is a liver-targeted prodrug designed to deliver the 5'-monophosphate of clevudine directly to hepatocytes.[1][2][3] The active metabolite, clevudine 5'-triphosphate, functions as a non-chain-terminating inhibitor of HBV polymerase.[1][2][3] A significant challenge with the parent drug, clevudine, was the occurrence of reversible skeletal myopathy in some patients, which led to the discontinuation of its development.[1][2][3] this compound was engineered to bypass this limitation by reducing systemic clevudine exposure.[1][2][3]
Mechanism of Action and Metabolic Pathway
Upon oral administration, this compound is absorbed and undergoes first-pass metabolism, primarily in the liver. The alafenamide moiety facilitates efficient uptake into hepatocytes. Intracellularly, the phosphoramidate bond is cleaved by cellular enzymes, releasing the 5'-monophosphate of clevudine. This monophosphate is then further phosphorylated to the active 5'-triphosphate form. This targeted delivery mechanism leads to high concentrations of the active metabolite in the liver, while systemic plasma levels of clevudine remain low.[1][2][3]
Pharmacokinetic Profile
Preclinical Data
Preclinical studies in cynomolgus monkeys and Sprague-Dawley rats have demonstrated the liver-targeting properties and favorable pharmacokinetic profile of this compound.
| Parameter | Species | Dose | Finding | Reference |
| Hepatic Extraction | Cynomolgus Monkey | 20 mg/kg (oral) | 82% hepatic extraction, indicating high oral bioavailability and liver targeting. | [1] |
| Plasma Clevudine Exposure | Sprague-Dawley Rat | 50 mg/kg (oral, equimolar) | Significantly reduced plasma clevudine exposure compared to oral clevudine. | [1] |
| Skeletal Muscle Clevudine Exposure | Sprague-Dawley Rat | 50 mg/kg (oral, equimolar) | Significantly reduced skeletal muscle clevudine exposure compared to oral clevudine. | [1] |
| Liver Clevudine 5'-Triphosphate | Sprague-Dawley Rat | 50 mg/kg (oral, equimolar) | Equivalent concentrations of the active 5'-triphosphate in the liver compared to oral clevudine. | [1] |
Clinical Data
A Phase 1b clinical trial (NCT04248426) in patients with chronic HBV infection provided key insights into the human pharmacokinetics of this compound.
| Parameter | Study Population | Doses | Key Findings | Reference |
| Dose Proportionality | Chronic HBV Patients | 10, 25, 50 mg (once daily for 28 days) | Pharmacokinetics of ATI-2173 were generally dose-proportional. | [4] |
| Absorption (Tmax) | Chronic HBV Patients | Single dose | Rapidly absorbed with a time to maximum plasma concentration (Tmax) of 0.5 hours. | [5] |
| Elimination | Chronic HBV Patients | Single dose | Plasma concentrations of ATI-2173 declined to undetectable levels by 8 hours post-dose. | [5] |
| Metabolite (Clevudine) Exposure | Chronic HBV Patients | 10, 25, 50 mg (once daily for 28 days) | Systemic clevudine exposure was substantially reduced compared to historical data with clevudine administration. Plasma clevudine was detectable through 24 hours. | [4][5] |
| Accumulation | Chronic HBV Patients | 28 days of dosing | No evidence of plasma accumulation of ATI-2173. Higher total exposure of plasma clevudine was observed on day 28. | [5] |
| Drug-Drug Interaction | Chronic HBV Patients | N/A | No drug-drug interaction was observed between ATI-2173 and Tenofovir Disoproxil Fumarate (TDF). | [6] |
Experimental Protocols
Preclinical Pharmacokinetic Study in Cynomolgus Monkeys
-
Objective: To determine the hepatic extraction of this compound.
-
Subjects: Cynomolgus monkeys with portal vein cannulation.
-
Dosing: A single oral dose of 20 mg/kg and a single intravenous dose of 2 mg/kg were administered.
-
Sample Collection: Blood samples were collected from both the portal and a peripheral vein at predetermined time points.
-
Bioanalysis: Plasma concentrations of this compound and its metabolite, clevudine, were quantified using a validated LC-MS/MS method.
-
Data Analysis: Hepatic extraction was calculated by comparing the area under the concentration-time curve (AUC) in the portal vein versus a peripheral vein following oral administration.
Phase 1b Clinical Trial in Chronic HBV Patients (NCT04248426)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4]
-
Participants: Treatment-naive adults with chronic HBV infection.[4]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (10, 25, or 50 mg) or placebo for 28 days.[4]
-
Pharmacokinetic Sampling: Serial blood samples were collected on Day 1 and Day 28 at pre-dose and multiple time points post-dose to determine the pharmacokinetic profiles of this compound and clevudine.
-
Bioanalytical Method: Plasma concentrations of the parent drug and its metabolite were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Parameters Calculated: Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2).
Summary and Future Directions
The available data strongly indicate that this compound (ATI-2173) is an orally bioavailable, liver-targeted prodrug of clevudine. Its pharmacokinetic profile is characterized by rapid absorption, dose-proportional exposure of the parent drug, and substantially reduced systemic exposure to the active metabolite, clevudine, when compared to direct administration of clevudine. This profile supports the potential for an improved safety profile, particularly concerning skeletal myopathy.
Ongoing and future clinical trials, such as the Phase 2a study (NCT05238844) evaluating this compound in combination with other antiviral agents, will be crucial in further defining its efficacy, long-term safety, and role in curative regimens for chronic hepatitis B. The continued investigation of this compound holds promise for addressing a significant unmet medical need for patients with chronic HBV infection.
References
- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antios Therapeutics’ ATI-2173 Demonstrates Potent Antiviral Activity and Evidence of Off-Treatment Sustained Viral Suppression in Chronic HBV Patients - BioSpace [biospace.com]
- 6. Antios Therapeutics' ATI-2173 Demonstrates Suppression of Hepatitis B Virus in Phase 1b and 2a Studies [prnewswire.com]
Structural Analysis of Fosclevudine Alafenamide and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosclevudine alafenamide, also known as ATI-2173, is an investigational antiviral agent with demonstrated activity against the Hepatitis B virus (HBV). As a nucleoside reverse transcriptase inhibitor prodrug, its efficacy relies on the intracellular conversion to its active triphosphate form. Understanding the structural characteristics of the parent drug and its subsequent metabolites is paramount for optimizing its therapeutic potential, ensuring safety, and developing robust analytical methods for its quantification in biological matrices. This technical guide provides a comprehensive overview of the structural analysis of this compound and its key metabolites, detailing its proposed metabolic pathway, quantitative data, and relevant experimental protocols.
Structural and Physicochemical Properties
This compound is a phosphoramidate (B1195095) prodrug designed to efficiently deliver the active nucleoside analog into target cells. Its chemical structure is characterized by a clevudine (B1669172) core linked to an alafenamide moiety.
| Property | Value |
| Chemical Name | propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
| Molecular Formula | C22H29FN3O9P |
| Molecular Weight | 529.45 g/mol |
| Antiviral Activity (EC50 against HBV) | 1.71 μM[1] |
| Cytotoxicity (CC50 in CEM cells) | 140 μM[1] |
| Cytotoxicity (CC50 in A204 cells) | 330 μM[1] |
| Cytotoxicity (CC50 in IEC-6 cells) | 307 μM[1] |
| Cytotoxicity (CC50 in H9c cells) | 344 μM[1] |
Proposed Metabolic Pathway
The metabolic activation of this compound is anticipated to follow a pathway analogous to that of other alafenamide prodrugs, such as Tenofovir Alafenamide (TAF). This process involves initial hydrolysis followed by sequential phosphorylation to yield the pharmacologically active triphosphate metabolite.
Step 1: Hydrolysis
This compound enters the target cell, where it is believed to be hydrolyzed by intracellular esterases, such as Cathepsin A and Carboxylesterase 1. This initial step cleaves the alafenamide moiety, releasing the monophosphate form of the drug.
Step 2 & 3: Phosphorylation
Following the initial hydrolysis, the resulting monophosphate metabolite undergoes two successive phosphorylation steps, catalyzed by cellular kinases. These reactions yield the diphosphate (B83284) and subsequently the active triphosphate metabolite. This triphosphate analog acts as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of viral DNA chain elongation.
Proposed metabolic activation pathway of this compound.
Structural Analysis and Quantification of Metabolites
The structural elucidation and quantification of this compound and its phosphorylated metabolites in biological matrices are critical for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for this purpose.
Hypothetical Quantitative Data for Metabolites
The following table presents the calculated molecular weights of the proposed metabolites. The mass-to-charge ratios (m/z) are hypothetical and would need to be confirmed experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]+ (m/z) |
| This compound | C22H29FN3O9P | 529.45 | 530.17 |
| Fosclevudine Monophosphate | C10H13FN2O8P | 355.19 | 356.04 |
| Fosclevudine Diphosphate | C10H14FN2O11P2 | 435.17 | 436.02 |
| Fosclevudine Triphosphate | C10H15FN2O14P3 | 515.15 | 516.00 |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of this compound and its metabolites. Below are representative protocols for sample preparation and analysis by LC-MS/MS and UPLC.
Experimental Workflow for Metabolite Analysis
General workflow for the analysis of this compound and its metabolites.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Method for Quantification
-
Chromatographic System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
Logical Relationship for Method Validation
Key parameters for analytical method validation.
Conclusion
The structural analysis of this compound and its metabolites is fundamental to its development as a potential therapeutic agent for HBV. The proposed metabolic pathway, based on analogous prodrugs, provides a solid framework for further investigation. The detailed experimental protocols outlined in this guide offer a starting point for the development of robust and validated analytical methods necessary for preclinical and clinical studies. Future research should focus on the definitive identification and quantification of the mono-, di-, and triphosphate metabolites in various biological matrices to fully elucidate the pharmacokinetic and pharmacodynamic profile of this promising antiviral compound.
References
In-depth Technical Guide: In Vitro Potency of Fosclevudine Alafenamide Against HBV Genotypes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tenofovir alafenamide demonstrates broad cross-genotype activity against wild-type HBV clinical isolates and maintains susceptibility to drug-resistant HBV isolates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Fosclevudine Alafenamide in Cell Culture Supernatants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosclevudine alafenamide (ATI-2173) is a novel nucleotide analogue prodrug under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a phosphoramidate (B1195095) prodrug of clevudine (B1669172), it is designed for efficient delivery into hepatocytes, where it is metabolized to its active form, clevudine triphosphate.[3][4] This active metabolite acts as a potent inhibitor of HBV DNA polymerase, effectively suppressing viral replication.[3][5] Unlike many traditional nucleos(t)ide analogues that act as chain terminators, clevudine triphosphate functions as an active site polymerase inhibitor nucleotide (ASPIN), non-competitively inhibiting all functions of the HBV polymerase.[1][6]
Accurate quantification of this compound in in vitro systems, such as cell culture supernatants, is crucial for preclinical studies. It allows for the determination of compound stability, extracellular concentration-time profiles, and aids in the interpretation of antiviral efficacy and cytotoxicity data. This application note provides a detailed protocol for the quantification of this compound in cell culture supernatants using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.
Mechanism of Action of this compound
This compound is a prodrug that requires intracellular activation to exert its antiviral effect. Upon entering the target cell, the alafenamide and phenyl moieties are cleaved, leading to the formation of clevudine monophosphate. Cellular kinases then further phosphorylate the monophosphate to the diphosphate (B83284) and subsequently to the active clevudine triphosphate.
Clevudine triphosphate inhibits the HBV polymerase, an enzyme critical for the replication of the viral genome.[3] The inhibition occurs through a non-competitive mechanism, where clevudine triphosphate binds to the active site of the polymerase, causing a distortion that prevents the natural substrate from binding and halting DNA synthesis.[1][6] This mode of action effectively reduces the viral load.
Experimental Protocol: Quantification of this compound in Cell Culture Supernatants by HPLC-MS/MS
This protocol outlines a general procedure for the quantification of this compound. Method development and validation are required for specific cell culture media and experimental conditions.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended for best accuracy) or a structurally similar analogue.
-
HPLC or UPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Cell culture medium (matching the experimental samples)
-
Phosphate-buffered saline (PBS)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
-
Autosampler vials
3. Standard and Quality Control (QC) Preparation
-
Primary Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike the appropriate volume of working standard solutions into the blank cell culture medium to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration curve standards.
4. Sample Preparation (Protein Precipitation)
-
Collect cell culture supernatant samples and centrifuge at 10,000 x g for 5 minutes to remove any cells or debris.
-
Transfer 50 µL of the supernatant (or standard/QC) to a clean microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
5. HPLC-MS/MS Conditions (Example)
-
HPLC System: Waters ACQUITY UPLC or equivalent
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point. For increased retention of polar metabolites, a HILIC column could be explored.[7]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Mass Spectrometer: Sciex QTRAP 6500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing the this compound standard. For example:
-
This compound: Q1 (Parent Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Parent Ion) -> Q3 (Product Ion)
-
-
Key MS Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum signal intensity.
Data Presentation
Quantitative data should be summarized in clear and concise tables. The following are examples of tables that should be used to present the results of the method validation and sample analysis.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | R² | Weighting |
| This compound | 1 - 1000 | Linear | >0.99 | 1/x² |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | Data | Data | Data | Data | Data | Data |
| Low | 3 | Data | Data | Data | Data | Data | Data |
| Medium | 100 | Data | Data | Data | Data | Data | Data |
| High | 800 | Data | Data | Data | Data | Data | Data |
Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and for precision, the coefficient of variation (%CV) should be ≤15% (≤20% for LLOQ).
Table 3: Analysis of Experimental Samples
| Sample ID | Time Point (hours) | Measured Concentration (ng/mL) |
| Control 1 | 24 | Data |
| Treated 1 | 24 | Data |
| Control 2 | 48 | Data |
| Treated 2 | 48 | Data |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust HPLC-MS/MS method for the quantification of this compound in cell culture supernatants. The detailed protocol for sample preparation and example instrument conditions serve as a strong starting point for method development. The structured tables for data presentation will ensure clear and effective communication of quantitative findings. Adherence to these guidelines will enable researchers to generate high-quality data essential for the preclinical evaluation of this promising anti-HBV agent.
References
- 1. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 4. Mechanism and Toxicity of Clevudine_Chemicalbook [chemicalbook.com]
- 5. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Efficacy Testing of Novel Antiviral Agents Against Hepatitis B Virus (HBV) Using Woodchuck and Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, specific preclinical efficacy data for Fosclevudine alafenamide in woodchuck or mouse models is not publicly available. The following application notes and protocols are based on established methodologies for testing other nucleos(t)ide analogue HBV inhibitors, such as Tenofovir Alafenamide (TAF), in these models. These should be considered as a general framework for designing such studies.
Introduction
The development of effective therapies against chronic Hepatitis B Virus (HBV) infection remains a global health priority. Preclinical evaluation of novel antiviral agents is crucial for determining their potential efficacy and safety before advancing to human clinical trials. Two of the most relevant animal models for studying HBV are the woodchuck (Marmota monax) chronically infected with the closely related Woodchuck Hepatitis Virus (WHV), and various mouse models that can support HBV replication.[1][2][3][4][5][6][7][8]
The woodchuck model is highly valued because WHV infection in woodchucks closely mimics the natural history of HBV infection in humans, including the progression from acute to chronic hepatitis and the development of hepatocellular carcinoma (HCC).[1][2][3][7][8] This makes it an excellent model for assessing long-term efficacy and the impact of antiviral therapy on liver disease progression.[5][6][8]
Mouse models, particularly those with humanized livers (chimeric mice), have become indispensable tools for studying HBV virology and for the rapid screening of antiviral compounds.[9][10][11][12] While no single mouse model perfectly recapitulates all aspects of HBV infection and the human immune response, different models like HBV transgenic mice and hydrodynamic injection-based systems offer unique advantages for specific research questions.[9][10][11]
This document provides an overview of the application of these models and detailed protocols for the efficacy testing of novel compounds like this compound.
Mechanism of Action: Nucleos(t)ide Analogue Reverse Transcriptase Inhibitors
Fosclevudine, like Tenofovir, is a nucleos(t)ide analogue. The "alafenamide" moiety designates it as a prodrug, designed for efficient delivery into hepatocytes, the primary site of HBV replication. Once inside the hepatocyte, the prodrug is metabolized to its active diphosphate (B83284) form. This active metabolite acts as a competitive inhibitor of the HBV viral polymerase/reverse transcriptase, and its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication.[13][14][15]
Caption: General mechanism of action for a nucleos(t)ide alafenamide prodrug.
Woodchuck Model for Efficacy Testing
The woodchuck model is considered the gold standard for preclinical evaluation of anti-HBV therapeutics due to the high degree of similarity between WHV and HBV.[1][3][5][7]
Experimental Protocol: Efficacy of this compound in Chronic WHV Carrier Woodchucks
-
Animal Model:
-
Adult woodchucks (Marmota monax) chronically infected with Woodchuck Hepatitis Virus (WHV).
-
Animals should be confirmed positive for serum WHV surface antigen (WHsAg) and WHV DNA for at least 6 months.
-
House animals individually in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
-
Experimental Design:
-
Acclimatization: Acclimate animals for at least two weeks before the start of the study.
-
Baseline Characterization: Collect blood samples twice during the baseline period (e.g., week -2 and week 0) to determine baseline levels of serum WHV DNA, WHsAg, and liver enzymes (ALT, AST).
-
Randomization: Randomize animals into treatment and control groups (n=6-8 per group) based on body weight and baseline WHV DNA levels.
-
Group 1: Vehicle control (e.g., appropriate buffer or vehicle used for drug formulation).
-
Group 2: this compound (Low Dose, e.g., 1-5 mg/kg/day).
-
Group 3: this compound (High Dose, e.g., 10-20 mg/kg/day).
-
Group 4 (Optional): Positive control (e.g., Entecavir or Tenofovir Alafenamide at a clinically relevant dose).
-
-
-
Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration.
-
Route: Oral gavage is a common and clinically relevant route.
-
Frequency: Once daily.
-
Duration: 8-12 weeks of treatment followed by a 4-8 week follow-up period to assess for viral rebound.
-
-
Monitoring and Sample Collection:
-
Weekly: Body weight and clinical observations.
-
Bi-weekly: Blood collection for analysis of:
-
Virological Markers: Serum WHV DNA (quantified by qPCR), WHsAg (quantified by ELISA).
-
Biochemical Markers: Serum ALT and AST to monitor liver injury.
-
Drug Levels: Pharmacokinetic analysis of this compound and its metabolites.
-
-
End of Study:
-
Euthanize animals and collect liver tissue for histological analysis (H&E staining for inflammation and necrosis, and specific staining for WHV antigens) and quantification of intrahepatic WHV cccDNA and replicative intermediates.
-
-
Data Presentation: Hypothetical Efficacy Data in Woodchucks
Table 1: Virological and Biochemical Response in WHV-Infected Woodchucks
| Parameter | Baseline (Week 0) | Week 4 | Week 8 (End of Treatment) | Week 12 (Follow-up) |
| Serum WHV DNA (log10 copies/mL) | ||||
| Vehicle Control | 8.5 ± 0.5 | 8.4 ± 0.6 | 8.6 ± 0.5 | 8.5 ± 0.7 |
| Fosclevudine Ala. (Low Dose) | 8.6 ± 0.4 | 6.2 ± 0.7 | 4.1 ± 0.8 | 6.5 ± 0.9 |
| Fosclevudine Ala. (High Dose) | 8.4 ± 0.6 | 4.1 ± 0.5 | < 2.0 | 4.5 ± 0.8 |
| Serum WHsAg (log10 ng/mL) | ||||
| Vehicle Control | 4.2 ± 0.3 | 4.1 ± 0.4 | 4.2 ± 0.3 | 4.3 ± 0.4 |
| Fosclevudine Ala. (Low Dose) | 4.3 ± 0.2 | 3.8 ± 0.3 | 3.5 ± 0.4 | 3.9 ± 0.3 |
| Fosclevudine Ala. (High Dose) | 4.1 ± 0.4 | 3.1 ± 0.5 | 2.5 ± 0.6 | 3.3 ± 0.5 |
| Serum ALT (U/L) | ||||
| Vehicle Control | 150 ± 45 | 155 ± 50 | 160 ± 48 | 158 ± 52 |
| Fosclevudine Ala. (Low Dose) | 162 ± 55 | 95 ± 30 | 60 ± 25 | 88 ± 35 |
| Fosclevudine Ala. (High Dose) | 158 ± 48 | 65 ± 22 | 40 ± 15 | 62 ± 28 |
Data are presented as mean ± standard deviation. Data is hypothetical.
Mouse Models for Efficacy Testing
Mouse models are particularly useful for higher-throughput screening and for studying specific aspects of the HBV life cycle, although they do not fully replicate human liver disease.[9][10][12] Human liver chimeric mice (e.g., uPA-SCID or FRG mice) are currently the most advanced models as they permit HBV infection and replication in transplanted human hepatocytes.[9][10]
Experimental Protocol: Efficacy of this compound in Human Liver Chimeric Mice
-
Animal Model:
-
Immunodeficient mice (e.g., FRG or uPA/SCID) engrafted with human hepatocytes.
-
Confirm high levels of human albumin in mouse serum as an indicator of successful engraftment.
-
-
Experimental Design:
-
HBV Infection: Infect mice with a high-titer HBV inoculum (genotype D is common). Allow infection to establish for 4-6 weeks.
-
Baseline and Randomization: Monitor serum HBV DNA and HBsAg. Once viremia is stable, randomize mice into treatment and control groups (n=8-10 per group) as described for the woodchuck model.
-
-
Drug Administration:
-
Route, Frequency, Duration: Similar to the woodchuck protocol, typically once-daily oral gavage for 4-8 weeks.
-
-
Monitoring and Sample Collection:
-
Weekly: Blood collection (via tail vein or retro-orbital sinus) for quantification of serum HBV DNA and HBsAg.
-
End of Study: Collect liver tissue to analyze intrahepatic HBV DNA, cccDNA, and RNA transcripts.
-
Data Presentation: Hypothetical Efficacy Data in Chimeric Mice
Table 2: Antiviral Efficacy in HBV-Infected Chimeric Mice
| Parameter | Baseline (Week 0) | Week 4 (End of Treatment) |
| Serum HBV DNA (log10 IU/mL) | ||
| Vehicle Control | 7.2 ± 0.6 | 7.1 ± 0.8 |
| Fosclevudine Ala. (10 mg/kg) | 7.3 ± 0.5 | 3.8 ± 0.7 |
| Intrahepatic Total HBV DNA (log10 copies/µg gDNA) | ||
| Vehicle Control | 5.5 ± 0.4 | 5.4 ± 0.5 |
| Fosclevudine Ala. (10 mg/kg) | 5.6 ± 0.3 | 2.9 ± 0.6 |
| Intrahepatic cccDNA (copies/cell) | ||
| Vehicle Control | 1.2 ± 0.3 | 1.1 ± 0.4 |
| Fosclevudine Ala. (10 mg/kg) | 1.3 ± 0.2 | 0.8 ± 0.3 |
Data are presented as mean ± standard deviation. Data is hypothetical.
Experimental Workflow Visualization
Caption: General experimental workflow for antiviral efficacy testing.
References
- 1. The woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Drug Development in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Woodchucks as a Model for Hepatitis B Infection - AAI News [news.aai.org]
- 4. The Woodchuck Colony Legacy - Hepatitis B Foundation [hepb.org]
- 5. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Application of the woodchuck animal model for the treatment of hepatitis B virus-induced liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models for hepatitis B virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Mouse models for hepatitis B virus research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. VEMLIDY Mechanism of Action | HCP Site [vemlidyhcp.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Fosclevudine Alafenamide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Fosclevudine Alafenamide (ATI-2173) in human plasma. This compound is a novel phosphoramidate (B1195095) prodrug of the nucleoside analog Clevudine, under investigation for the treatment of Hepatitis B Virus (HBV) infection. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is suitable for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound (Figure 1) is a next-generation antiviral agent designed to deliver the active metabolite, Clevudine triphosphate, to hepatocytes more efficiently than Clevudine itself.[1] As a phosphoramidate prodrug, it is designed for enhanced plasma stability and targeted delivery, thereby potentially improving the therapeutic index.[1] To support the clinical development of this promising therapeutic agent, a reliable and sensitive bioanalytical method for its quantification in human plasma is essential. LC-MS/MS offers the required selectivity and sensitivity for determining the concentrations of this compound in complex biological matrices.
Figure 1: Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.
Experimental
Materials and Reagents
This compound reference standard was obtained from a commercial supplier. Tenofovir Alafenamide-d5, proposed as the internal standard (IS), was also commercially sourced. HPLC-grade acetonitrile (B52724) and methanol (B129727) were purchased from a reputable chemical supplier. Formic acid (LC-MS grade) and ammonium (B1175870) acetate (B1210297) were also obtained from a commercial source. Human plasma (K2-EDTA) was obtained from an accredited biobank.
Instrumentation
An Agilent 1290 Infinity II LC system coupled to an Agilent 6495C Triple Quadrupole Mass Spectrometer with an Agilent Jet Stream electrospray ionization source was used for this analysis. Data acquisition and processing were performed using Agilent MassHunter software.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 250 °C |
| Gas Flow | 14 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| This compound | 530.2 | 414.1 | 100 | 150 | 25 |
| This compound (Quantifier) | 530.2 | 261.1 | 100 | 150 | 35 |
| Tenofovir Alafenamide-d5 (IS) | 482.2 | 351.1 | 100 | 135 | 20 |
Sample Preparation
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (Tenofovir Alafenamide-d5, 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Method Validation (Proposed)
The method would be validated according to the FDA guidelines on bioanalytical method validation.[2][3][4] The proposed validation parameters are summarized in Table 4.
Table 4: Proposed Method Validation Parameters
| Parameter | Acceptance Criteria |
| Calibration Curve Range | 0.1 - 200 ng/mL |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration |
Results and Discussion
This application note proposes a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation method allows for high-throughput sample processing. The use of a stable isotope-labeled internal standard, Tenofovir Alafenamide-d5, is proposed to compensate for matrix effects and variations in sample preparation and instrument response. While a stable isotope-labeled analog of this compound would be the ideal internal standard, Tenofovir Alafenamide-d5 is a structurally similar and commercially available alternative that is expected to provide reliable quantification.
The chromatographic conditions are optimized to provide good peak shape and separation from endogenous plasma components. The mass spectrometric parameters, including the precursor and product ions for multiple reaction monitoring (MRM), were chosen to maximize sensitivity and selectivity. The proposed MRM transitions for this compound are based on its chemical structure, with the precursor ion being the protonated molecule [M+H]⁺ at m/z 530.2. The major product ions are predicted to result from the fragmentation of the phosphoramidate linkage and the loss of the alafenamide moiety.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Figure 2. Experimental workflow for the analysis of this compound in plasma.
Proposed Metabolic Pathway
This compound is a prodrug that is metabolized to the active antiviral agent, Clevudine triphosphate.[1] The proposed metabolic pathway involves the initial hydrolysis of the alafenamide moiety to yield Clevudine monophosphate, which is then further phosphorylated.[1]
Figure 3. Proposed metabolic pathway of this compound.
Conclusion
This application note presents a proposed LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be sensitive, selective, and robust, making it suitable for supporting pharmacokinetic and other studies during the clinical development of this novel antiviral agent. The described workflow and proposed validation parameters provide a solid foundation for the implementation of this bioanalytical assay in a regulated laboratory environment.
References
Application Notes and Protocols for the Formulation of Fosclevudine Alafenamide (ATI-2173) for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Fosclevudine alafenamide (ATI-2173), a novel phosphoramidate (B1195095) prodrug of the nucleoside analog Clevudine, for both in vitro and in vivo research purposes. This compound is designed for targeted delivery of Clevudine monophosphate to the liver, which is subsequently converted to the active antiviral agent, Clevudine triphosphate.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | ATI-2173, Compound EIDD-02173 | [3] |
| CAS Number | 1951476-79-1 | [3] |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | [3] |
| Molecular Weight | 529.45 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
Mechanism of Action
This compound is a liver-targeted prodrug that bypasses the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs.[1][4] Once it reaches the liver, the phosphoramidate moiety is cleaved, releasing Clevudine monophosphate. Cellular kinases then further phosphorylate it to the active Clevudine triphosphate. Clevudine triphosphate acts as a noncompetitive inhibitor of the hepatitis B virus (HBV) polymerase, effectively suppressing viral replication.[1][5][6][7]
Formulation Protocols
Proper formulation is critical for ensuring the solubility, stability, and bioavailability of this compound in research settings. The following protocols are recommended for preparing solutions for in vitro and in vivo studies.
Stock Solution Preparation for In Vitro Assays
For most in vitro cell-based assays, a concentrated stock solution in a suitable organic solvent is prepared first, which is then further diluted in the aqueous culture medium.
Quantitative Data for Stock Solution Preparation
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 100 mg/mL (188.88 mM) | May require sonication to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [3] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 5.29 mg.
-
Solvent Addition: Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) to the tube.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath until the solution is clear. Gentle heating may also be applied if necessary.[3]
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[3]
Formulation for In Vivo Studies
For administration in animal models, this compound needs to be formulated in a vehicle that is biocompatible and ensures adequate bioavailability. Below are several recommended vehicle compositions.
Quantitative Data for In Vivo Formulations
| Vehicle Composition | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.72 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.72 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.72 mM) | [3] |
Experimental Protocol: Preparation of an Aqueous Formulation (Vehicle 1)
Methodology:
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it first in 10% of the final volume with DMSO. Ensure complete dissolution by vortexing and/or sonicating.
-
Addition of Co-solvents: Sequentially add 40% of the final volume of PEG300, mixing thoroughly after addition. Then, add 5% of the final volume of Tween-80 and mix again.
-
Final Dilution: Add the remaining 45% of the volume with sterile saline and vortex until a clear and homogenous solution is obtained.
-
Administration: The formulation should be prepared fresh on the day of use.
Stability and Storage
This compound, like many phosphoramidate prodrugs, is susceptible to hydrolysis. Proper storage is crucial to maintain its integrity.
Storage Recommendations
| Condition | Duration | Notes | Reference |
| Solid | As per manufacturer's recommendation | Store in a cool, dry place, protected from light. | |
| Stock Solution (-20°C) | 1 month | Protected from light. Avoid repeated freeze-thaw cycles. | [3] |
| Stock Solution (-80°C) | 6 months | Protected from light. Avoid repeated freeze-thaw cycles. | [3] |
| In Vivo Formulation | Prepare fresh | Due to the aqueous components, these formulations are more prone to hydrolysis. | General Best Practice |
Biological Activity and Cytotoxicity
Quantitative Data on Biological Activity
| Parameter | Cell Line | Value | Reference |
| Anti-HBV EC₅₀ | N/A | 1.71 µM | [3] |
| CC₅₀ | CEM | 140 µM | [3] |
| CC₅₀ | A204 | 330 µM | [3] |
| CC₅₀ | IEC-6 | 307 µM | [3] |
| CC₅₀ | H9c | 344 µM | [3] |
These data indicate a favorable therapeutic window for this compound's antiviral activity. Researchers should determine the optimal concentration for their specific experimental system.
Conclusion
These application notes provide a comprehensive guide for the formulation of this compound for research applications. Adherence to these protocols will help ensure the consistent and effective use of this promising antiviral compound in the laboratory. It is always recommended to perform small-scale pilot experiments to confirm solubility and stability in the specific systems being used.
References
- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
Protocol for Assessing Mitochondrial Toxicity of Fosclevudine Alafenamide
Application Note ID: AN-2025-12-09-FOSCLEV
Introduction
Fosclevudine alafenamide is an antiviral agent under investigation, and as a nucleoside reverse transcriptase inhibitor (NRTI), it warrants a thorough evaluation for potential mitochondrial toxicity. NRTIs as a class have been associated with mitochondrial dysfunction, which can manifest as myopathy, lactic acidosis, and hepatic steatosis.[1] The parent compound, clevudine (B1669172), has been linked to mitochondrial myopathy and depletion of mitochondrial DNA (mtDNA) with long-term therapy.[2][3][4][5] This document provides a comprehensive protocol for assessing the mitochondrial toxicity of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein cover a range of in vitro and in vivo assays to evaluate key aspects of mitochondrial function.
Overview of Mitochondrial Toxicity Assessment
Drug-induced mitochondrial toxicity can occur through various mechanisms, including inhibition of mtDNA replication, interference with the electron transport chain (ETC), and induction of oxidative stress. A multi-parametric approach is therefore essential for a comprehensive assessment. This protocol outlines a tiered approach, starting with in vitro screening assays and progressing to more complex cellular and in vivo models.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Mitochondrial Function Assays
| Assay | Cell Type | This compound Concentration (µM) | Endpoint Measured | Result (e.g., % of control, IC50) | Positive Control (e.g., Zidovudine) |
| Cell Viability (Glucose vs. Galactose) | HepG2 | 0.1, 1, 10, 50, 100 | Cell Viability (MTT/XTT) | ||
| Mitochondrial Membrane Potential (ΔΨm) | Primary Hepatocytes | 0.1, 1, 10, 50, 100 | Fluorescence Intensity (e.g., TMRM, JC-1) | ||
| Oxygen Consumption Rate (OCR) | C2C12 Myotubes | 0.1, 1, 10, 50, 100 | Basal Respiration, ATP Production, Maximal Respiration | ||
| Reactive Oxygen Species (ROS) Production | HepG2 | 0.1, 1, 10, 50, 100 | Fluorescence Intensity (e.g., MitoSOX Red) | ||
| mtDNA Content | Primary Neurons | 0.1, 1, 10, 50, 100 | mtDNA/nDNA Ratio (qPCR) | ||
| Electron Transport Chain (ETC) Complex Activity | Isolated Mitochondria | 0.1, 1, 10, 50, 100 | Specific activity of Complexes I-V |
Table 2: In Vivo Mitochondrial Toxicity Assessment
| Animal Model | Treatment Group | Duration of Treatment | Tissue | Parameter Measured | Result |
| Sprague-Dawley Rat | Vehicle Control | 28 days | Liver | Histopathology (H&E, COX/SDH staining) | |
| This compound (Low Dose) | 28 days | Liver | mtDNA Content (qPCR) | ||
| This compound (High Dose) | 28 days | Liver | ETC Complex Activity | ||
| Positive Control (e.g., Zidovudine) | 28 days | Muscle | Histopathology (H&E, COX/SDH staining) | ||
| Muscle | mtDNA Content (qPCR) | ||||
| Muscle | ETC Complex Activity |
Experimental Protocols
In Vitro Assays
This assay identifies compounds that cause a cytotoxic effect by impairing mitochondrial oxidative phosphorylation. Cells grown in galactose are more dependent on mitochondrial respiration for ATP production.
-
Cell Line: HepG2 cells are commonly used due to their hepatic origin and functional mitochondria.
-
Protocol:
-
Seed HepG2 cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with either standard glucose-containing medium or galactose-containing medium.
-
Treat cells with a range of concentrations of this compound and a positive control (e.g., Zidovudine). Include a vehicle control.
-
Incubate for 24-72 hours.
-
Assess cell viability using a standard method such as the MTT or XTT assay.
-
Compare the viability of cells in glucose versus galactose media. A greater reduction in viability in galactose medium suggests mitochondrial toxicity.
-
A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.
-
Cell Lines: Primary hepatocytes, C2C12 myotubes, or other relevant cell types.
-
Protocol:
-
Culture cells in 96-well plates and treat with this compound for the desired duration.
-
Load the cells with a fluorescent dye that is sensitive to ΔΨm, such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.[6][7]
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
A decrease in fluorescence (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
-
This assay directly measures the function of the electron transport chain.
-
Instrumentation: A Seahorse XF Analyzer is recommended for this assay.[8]
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat with this compound.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Measure the OCR at baseline and after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Mitochondrial dysfunction can lead to increased production of ROS.
-
Protocol:
-
Treat cells with this compound.
-
Load the cells with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
An increase in fluorescence indicates elevated mitochondrial ROS production.
-
Inhibition of mtDNA polymerase γ by NRTIs can lead to mtDNA depletion.
-
Protocol:
-
Treat cells with this compound for an extended period (e.g., 7-14 days).
-
Isolate total DNA from the cells.
-
Perform quantitative real-time PCR (qPCR) to quantify the copy number of a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).
-
Calculate the ratio of mtDNA to nuclear DNA (nDNA) to determine if there is mtDNA depletion.
-
In Vivo Assessment
-
Animal Model: Sprague-Dawley rats or a relevant transgenic model.
-
Protocol:
-
Administer this compound orally to the animals daily for a predetermined period (e.g., 28 days).
-
Include a vehicle control group and a positive control group (e.g., treated with Zidovudine).
-
Monitor the animals for clinical signs of toxicity, including weight loss and changes in behavior.
-
At the end of the treatment period, collect blood for clinical chemistry analysis (e.g., lactate, creatine (B1669601) kinase).
-
Euthanize the animals and collect tissues of interest (liver, skeletal muscle, heart).
-
Perform histopathological analysis on a portion of the tissues, including H&E staining and specialized staining for mitochondrial enzymes (e.g., COX/SDH).
-
From the remaining tissue, isolate mitochondria to assess ETC complex activity or isolate total DNA to measure mtDNA content as described in the in vitro protocols.
-
Visualizations
Caption: Experimental workflow for assessing mitochondrial toxicity.
Caption: Potential mechanisms of NRTI-induced mitochondrial toxicity.
References
- 1. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clevudine Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial myopathy caused by clevudine therapy in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term therapy with clevudine for chronic hepatitis B can be associated with myopathy characterized by depletion of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clevudine Induced Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 8. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for In Vivo Imaging of Fosclevudine Alafenamide Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosclevudine alafenamide (ATI-2173) is an antiviral agent under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Understanding its biodistribution is critical for optimizing drug delivery, assessing target organ exposure, and identifying potential off-target accumulation. This document provides detailed application notes and hypothetical protocols for utilizing in vivo imaging techniques, specifically Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), to visualize and quantify the biodistribution of this compound in preclinical models. While direct imaging studies on this compound are not yet published, the methodologies outlined here are based on established principles for imaging similar nucleoside analogs and prodrugs, such as Tenofovir (B777) Alafenamide (TAF).[3][4]
Signaling Pathway and Drug Activation
This compound is a prodrug that is metabolized intracellularly to its active diphosphate (B83284) form, which then inhibits HBV polymerase. The following diagram illustrates the proposed intracellular activation pathway.
Caption: Intracellular activation of this compound.
Application Notes
In vivo imaging offers a non-invasive method to longitudinally assess the whole-body distribution of this compound.[5][6] This is particularly valuable for understanding its delivery to the liver, the primary site of HBV replication, as well as lymphoid tissues where HIV, another virus targeted by similar nucleotide analogs, can reside.[3]
Potential Applications:
-
Liver Targeting Efficiency: Quantify the uptake and retention of this compound in the liver to assess the efficiency of the prodrug strategy.
-
Lymphoid Tissue Penetration: Evaluate the distribution in lymphoid tissues, which is relevant for potential applications in HIV treatment and pre-exposure prophylaxis (PrEP).[3][7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Provide spatial and temporal data to refine PK/PD models and better predict therapeutic efficacy and potential toxicities.
-
Off-Target Accumulation: Identify any significant accumulation in non-target organs, which could indicate potential for adverse effects.
Experimental Workflow for In Vivo Imaging
The general workflow for an in vivo biodistribution study using PET or SPECT is depicted below. This involves radiolabeling the drug, administering it to an animal model, acquiring images over time, and analyzing the resulting data.
Caption: General workflow for in vivo imaging studies.
Quantitative Data Summary
While no imaging data exists for this compound, studies on the related prodrug Tenofovir Alafenamide (TAF) provide insights into expected tissue concentrations. The following tables summarize pharmacokinetic data for TAF and its active metabolite, Tenofovir-diphosphate (TFV-DP), in various tissues, as determined by LC-MS/MS. This data can serve as a benchmark for what might be expected in imaging studies of this compound.
Table 1: Tenofovir Alafenamide (TAF) and Tenofovir (TFV) Pharmacokinetics in Rats [7]
| Parameter | TAF in Plasma | TFV in Plasma |
| Cmax (ng/mL) | 47.87 ± 16.33 | 1208.04 ± 417.9 |
| Tmax (h) | 0.5 | 2 |
| AUC (0-24h) (ng·h/mL) | Not Reported | Not Reported |
Table 2: Tenofovir-diphosphate (TFV-DP) Concentrations in Human Tissues Following TDF vs. TAF Administration [3]
| Tissue | TDF Administration (fmol/10^6 cells) | TAF Administration (fmol/10^6 cells) | Fold Change (TAF/TDF) |
| Peripheral Blood Mononuclear Cells (PBMCs) | 57 | 130 | 7.3 |
| Lymph Node Mononuclear Cells | 26 | 130 | 6.4 |
| Ileum Mononuclear Cells | 154 | 47 | 0.3 |
| Rectum Mononuclear Cells | 1395 | 306 | 0.2 |
Protocols
The following are detailed, hypothetical protocols for conducting PET and SPECT imaging studies to determine the biodistribution of this compound.
Protocol 1: PET Imaging of [¹⁸F]-Fosclevudine Alafenamide Biodistribution
Objective: To non-invasively quantify the whole-body biodistribution of this compound in a rodent model using PET imaging.
Materials:
-
This compound precursor for radiolabeling
-
[¹⁸F]Fluoride
-
Automated radiochemistry synthesis unit
-
HPLC for purification and quality control
-
Saline solution (0.9% NaCl), sterile
-
Animal model (e.g., male Wistar rats, 200-250 g)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
Methodology:
-
Radiolabeling of [¹⁸F]-Fosclevudine Alafenamide:
-
Synthesize [¹⁸F]-Fosclevudine alafenamide via nucleophilic substitution using a suitable precursor. This will likely involve replacing a leaving group on the this compound structure with [¹⁸F]fluoride.
-
Purify the final product using semi-preparative HPLC.
-
Formulate the purified [¹⁸F]-Fosclevudine alafenamide in sterile saline for injection.
-
Perform quality control to determine radiochemical purity (>95%), specific activity, and sterility.
-
-
Animal Preparation:
-
Acclimate animals for at least one week prior to the study.
-
Fast animals for 4-6 hours before radiotracer injection to reduce variability in uptake.
-
Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place a lateral tail vein catheter for radiotracer administration.
-
-
Image Acquisition:
-
Position the anesthetized animal on the bed of the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Administer a bolus injection of [¹⁸F]-Fosclevudine alafenamide (e.g., 5-10 MBq) via the tail vein catheter.
-
Immediately start a dynamic PET scan for 60-120 minutes. Alternatively, perform static scans at multiple time points (e.g., 30, 60, 120, and 240 minutes post-injection).
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on major organs (liver, spleen, kidneys, heart, lungs, muscle, brain, and lymphoid tissues) guided by the CT images.
-
Calculate the radioactivity concentration in each ROI (Bq/mL) and convert to standardized uptake values (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (for validation at a terminal timepoint):
-
At the end of the final imaging session, euthanize the animal.
-
Dissect major organs and tissues of interest.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue and compare with the imaging data.
-
Protocol 2: SPECT Imaging of [⁹⁹mTc]-Fosclevudine Alafenamide Biodistribution
Objective: To visualize and quantify the biodistribution of this compound using SPECT imaging, which offers longer half-life isotopes suitable for later time points.
Materials:
-
This compound modified with a chelator (e.g., DTPA, HYNIC)
-
[⁹⁹mTc]Pertechnetate
-
Stannous chloride kit
-
Saline solution (0.9% NaCl), sterile
-
Animal model (e.g., male Wistar rats, 200-250 g)
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
-
Gamma counter
Methodology:
-
Radiolabeling of [⁹⁹mTc]-Fosclevudine Alafenamide:
-
Conjugate a bifunctional chelator to the this compound molecule.
-
Prepare the [⁹⁹mTc]-labeled compound by adding [⁹⁹mTc]pertechnetate to a vial containing the chelator-conjugated this compound and a reducing agent (stannous chloride).
-
Perform quality control using instant thin-layer chromatography (ITLC) to determine radiochemical purity (>95%).
-
-
Animal Preparation:
-
Follow the same procedures as described in Protocol 1 for animal acclimation, fasting, and anesthesia.
-
-
Image Acquisition:
-
Position the anesthetized animal on the bed of the SPECT/CT scanner.
-
Administer a bolus injection of [⁹⁹mTc]-Fosclevudine alafenamide (e.g., 20-40 MBq) via a tail vein catheter.
-
Acquire SPECT images at various time points (e.g., 1, 4, and 24 hours post-injection) to assess both distribution and clearance.
-
Perform a CT scan at each time point for anatomical localization and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct SPECT images using an appropriate algorithm (e.g., ordered subset expectation maximization).
-
Co-register SPECT and CT images.
-
Draw ROIs on major organs and tissues as described in Protocol 1.
-
Quantify the radioactivity in each ROI and express it as %ID/g.
-
-
Ex Vivo Biodistribution:
-
Follow the same procedure as described in Protocol 1 to validate the imaging data at a terminal timepoint.
-
Disclaimer: These protocols are hypothetical and should be adapted and optimized based on the specific chemical properties of this compound and the available radiolabeling precursors and instrumentation. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Modeling Highlights Drug Disposition Differences Between Tenofovir Alafenamide and Tenofovir Disoproxil Fumarate in the Blood and Semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Systemic delivery of tenofovir alafenamide using dissolving and implantable microneedle patches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phase 1 Clinical Trial Design of Fosclevudine Alafenamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosclevudine alafenamide (formerly ATI-2173) is a novel, orally bioavailable, liver-targeted prodrug of clevudine (B1669172) monophosphate in development for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a non-chain-terminating nucleotide analog, it inhibits the HBV polymerase through a distinct mechanism compared to current nucleos(t)ide analogs.[1][2] Preclinical data have demonstrated high potency against HBV and a favorable safety profile, with minimal off-target toxicity.[1][2][3] A key feature of this compound is its targeted delivery to the liver, which results in high concentrations of the active triphosphate form in hepatocytes while significantly reducing systemic exposure to clevudine, thereby potentially mitigating the risk of peripheral myopathy observed with the parent compound.[1][3][4]
These application notes provide a comprehensive overview of the key considerations and detailed protocols for designing a Phase 1 clinical trial to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary antiviral activity of this compound in healthy volunteers and patients with chronic HBV infection.
Preclinical and Early Clinical Data Summary
A thorough understanding of the preclinical and available clinical data is fundamental to designing a safe and informative Phase 1 trial.
Table 1: Summary of Preclinical Data for this compound
| Parameter | Finding | Reference |
| Mechanism of Action | Prodrug of clevudine 5'-monophosphate; the active 5'-triphosphate is a non-competitive, non-chain-terminating inhibitor of HBV polymerase. | [1][2] |
| In Vitro Potency | EC50 of 1.31 nM in primary human hepatocytes. | [1][2] |
| In Vitro Cytotoxicity | Minimal to no toxicity observed in hepatocytes, skeletal muscle, liver, kidney, bone marrow, and cardiomyocytes. CC50 values of 140, 330, 307, and 344 μM against CEM, A204, IEC-6, and H9c cells, respectively. | [1][2][5] |
| Animal Pharmacokinetics | Good oral bioavailability with 82% hepatic extraction in a single oral dose study. Liver-targeting reduces systemic plasma and skeletal muscle exposure to clevudine while maintaining effective concentrations of the active 5'-triphosphate in the liver. | [1][2][3] |
| Drug-Drug Interactions | Preclinical studies suggest additive or synergistic anti-HBV activity when combined with other anti-HBV agents like tenofovir (B777), entecavir, and lamivudine. | [3] |
Table 2: Summary of Phase 1b Clinical Data (ATI-2173 in Chronic HBV Patients)
| Parameter | Finding | Reference |
| Doses Evaluated | 10 mg, 25 mg, and 50 mg once daily for 28 days. | [6][7] |
| Safety and Tolerability | Generally well-tolerated. Headache was the most common treatment-emergent adverse event. No serious adverse events or discontinuations due to adverse events were reported. | [6][7] |
| Pharmacokinetics | Generally dose-proportional. Substantially reduced systemic clevudine exposure compared to historical data with clevudine administration. No significant drug-drug interaction was observed with tenofovir disoproxil fumarate (B1241708) (TDF). | [6][7] |
| Antiviral Activity | Mean change from baseline in HBV DNA at Day 28 ranged from -2.72 to -2.78 log10 IU/mL. Sustained off-treatment viral suppression was observed in most patients. | [6] |
Phase 1 Clinical Trial Design and Protocols
This section outlines a proposed Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of this compound. The study will also assess preliminary antiviral activity in patients with chronic HBV infection.
Study Objectives
Primary Objectives:
-
To evaluate the safety and tolerability of single ascending doses (SAD) of this compound in healthy volunteers.
-
To evaluate the safety and tolerability of multiple ascending doses (MAD) of this compound in healthy volunteers and patients with chronic HBV infection.
-
To determine the pharmacokinetic profile of single and multiple doses of this compound and its metabolite, clevudine.
Secondary Objectives:
-
To assess the effect of food on the pharmacokinetics of this compound.
-
To evaluate the preliminary antiviral activity of multiple doses of this compound in patients with chronic HBV infection.
Study Design and Population
The study will be conducted in two parts:
-
Part A: Single Ascending Dose (SAD) in Healthy Volunteers.
-
Part B: Multiple Ascending Dose (MAD) in Healthy Volunteers and Patients with Chronic HBV Infection.
Inclusion Criteria (Healthy Volunteers):
-
Healthy males and females, 18 to 55 years of age.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
No clinically significant abnormalities in medical history, physical examination, vital signs, ECGs, and clinical laboratory tests.
Inclusion Criteria (Patients with Chronic HBV):
-
Adults, 18 to 65 years of age, with chronic HBV infection (HBsAg positive for at least 6 months).
-
HBV DNA levels ≥ 20,000 IU/mL for HBeAg-positive patients and ≥ 2,000 IU/mL for HBeAg-negative patients.
-
Alanine aminotransferase (ALT) levels ≤ 10 x the upper limit of normal (ULN).
-
Compensated liver disease.
Exclusion Criteria (All Participants):
-
History of clinically significant cardiovascular, renal, hepatic, or gastrointestinal disease.
-
Evidence of HIV or Hepatitis C infection.
-
Use of any investigational drug within 30 days prior to screening.
-
For patients with HBV, prior treatment with any nucleotide/nucleoside analogue.
Dosing and Dose Escalation
A 3+3 dose-escalation design will be utilized for both SAD and MAD cohorts. Dose escalation to the next level will only occur after a review of the safety and PK data from the previous dose level by a Safety Review Committee.
Proposed Dose Levels (based on preclinical and prior clinical data):
-
SAD Cohorts (Healthy Volunteers): 10 mg, 25 mg, 50 mg, 100 mg, 200 mg (or until Maximum Tolerated Dose [MTD] is reached).
-
MAD Cohorts (Healthy Volunteers and HBV Patients): 10 mg, 25 mg, 50 mg, 100 mg once daily for 14 days.
Experimental Protocols
-
Protocol: Continuous monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Schedule:
-
Screening: Within 28 days prior to dosing.
-
Baseline: Day -1.
-
During Dosing: Frequent monitoring, with increased frequency on Day 1 of SAD and at steady state during MAD.
-
Follow-up: At specified intervals after the last dose.
-
-
Protocol: Serial blood samples will be collected to determine the plasma concentrations of this compound and its metabolite, clevudine, using a validated LC-MS/MS method.
-
Sampling Schedule (SAD): Pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Sampling Schedule (MAD): Pre-dose on Day 1 and Day 14, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose on Day 14. Trough concentrations will be measured prior to dosing on specified days.
-
PK Parameters: Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, and Vd/F.
-
Protocol: Quantification of HBV DNA, HBsAg, HBeAg, and anti-HBe antibodies in serum.
-
Schedule: Screening, Baseline (Day -1), and on specified days during and after the treatment period.
Table 3: Schedule of Assessments for a Representative MAD Cohort (HBV Patients)
| Assessment | Screening | Day -1 | Day 1 | Day 7 | Day 14 | Follow-up (Day 28) |
| Informed Consent | X | |||||
| Inclusion/Exclusion Criteria | X | |||||
| Medical History & Physical Exam | X | X | X | X | ||
| Vital Signs & ECGs | X | X | Pre-dose, 1, 4, 12h post-dose | Pre-dose | Pre-dose, 1, 4, 12h post-dose | X |
| Safety Labs (Hematology, Chemistry) | X | X | Pre-dose | Pre-dose | Pre-dose | X |
| PK Blood Sampling | Pre-dose, serial | Trough | Pre-dose, serial | |||
| PD Blood Sampling (HBV DNA, etc.) | X | X | X | X | X | |
| Adverse Event Monitoring | Continuous throughout the study |
Visualizations
Mechanism of Action and Metabolic Pathway
Caption: Mechanism of action and metabolic pathway of this compound.
Phase 1 Clinical Trial Workflow
Caption: Workflow for the Phase 1 clinical trial of this compound.
Dose Escalation Logic
Caption: 3+3 Dose escalation decision logic for the Phase 1 trial.
References
- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antios Therapeutics Announces Publication Describing Preclinical Profile of ATI-2173 - BioSpace [biospace.com]
- 3. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antios Therapeutics' ATI-2173 Demonstrates Suppression of Hepatitis B Virus in Phase 1b and 2a Studies [prnewswire.com]
Troubleshooting & Optimization
Improving Fosclevudine alafenamide aqueous solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosclevudine alafenamide (also known as ATI-2173). The focus is on addressing challenges related to its aqueous solubility for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a nucleotide analogue prodrug being investigated for the treatment of Hepatitis B Virus (HBV) infection.[1][2] It is designed to deliver the 5'-monophosphate of Clevudine to the liver, which is then converted to the active antiviral agent, Clevudine 5'-triphosphate.[2] Like many other nucleoside and nucleotide prodrugs, this compound has low aqueous solubility, which can present challenges for its dissolution in aqueous media for in vitro and in vivo experiments.[3][4][5]
Q2: What is the mechanism of action for this compound?
A2: this compound is a prodrug that is metabolized intracellularly to its active form, Clevudine 5'-triphosphate. This active metabolite acts as a non-competitive inhibitor of the HBV polymerase, which is a reverse transcriptase. By inhibiting this viral enzyme, it disrupts the replication of the viral DNA, leading to a reduction in viral load.[2][6]
Q3: What are the general approaches to improve the solubility of poorly soluble drugs like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions). Chemical modifications involve the use of co-solvents, pH adjustment, salt formation, and complexation (e.g., with cyclodextrins).[7][8] For preclinical studies, co-solvent systems are a common and practical approach.[9]
Troubleshooting Guide: Dissolving this compound
This guide addresses common issues encountered when preparing solutions of this compound for experiments.
Issue 1: this compound does not dissolve in aqueous buffers.
-
Cause: this compound has inherently low aqueous solubility.
-
Solution: The use of co-solvents is highly recommended. Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for creating a stock solution, which can then be further diluted in aqueous media or specific vehicle formulations. For in vivo studies, multi-component solvent systems are often necessary.
Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
-
Cause: The concentration of the drug in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Determine the highest tolerable concentration of the drug in your experimental system and aim for the lowest effective dose to minimize solubility issues.
-
Increase the Percentage of Co-solvent: If your experimental system allows, you can slightly increase the percentage of DMSO in the final solution. However, be mindful of potential solvent toxicity in cell-based assays or in vivo models.
-
Use a Formulation Vehicle: For animal studies, a pre-formulated vehicle is often required. Common vehicles for poorly soluble compounds include mixtures of solvents and surfactants.
-
Issue 3: Inconsistent results in biological assays.
-
Cause: This could be due to incomplete dissolution or precipitation of the compound during the experiment, leading to variability in the actual concentration of the drug.
-
Solution:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and during the experiment.
-
Sonication and Heating: Gentle sonication and/or warming (if the compound is heat-stable) can aid in dissolution.[3]
-
Fresh Preparations: Prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time. Stock solutions in DMSO can typically be stored at -20°C or -80°C, but it is crucial to check for precipitation upon thawing.[3]
-
Quantitative Data on Solubility
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (188.88 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3] |
Table 1: Solubility of this compound in an Organic Solvent.
| Vehicle Composition | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.72 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.72 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.72 mM) | Clear solution |
Table 2: Recommended Vehicle Formulations for In Vivo Studies.[3]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol is suitable for preparing a stock solution for subsequent dilution in various experimental media.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the tube vigorously.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Preparation of a Vehicle Formulation for In Vivo Administration
This protocol describes the preparation of a common vehicle for oral or parenteral administration in animal models.[3]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is well-mixed and clear before administration.
Visualizations
Intracellular Activation Pathway of this compound
Caption: Intracellular activation pathway of this compound to its active triphosphate form.
Experimental Workflow for Solubility Enhancement
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fosclevudine Alafenamide In Vitro Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Fosclevudine alafenamide, focusing on overcoming its potential chemical instability in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the in vitro instability of this compound?
This compound, like other phosphoramidate (B1195095) prodrugs, is susceptible to chemical degradation through two primary pathways:
-
Hydrolysis: The phosphoramidate bond is vulnerable to hydrolysis, which can be catalyzed by acidic or basic conditions in your in vitro system. This process can lead to the formation of less active metabolites.
-
Enzymatic Degradation: Cellular esterases and other enzymes present in biological matrices (e.g., cell lysates, serum) can cleave the alafenamide moiety, prematurely converting the prodrug.
Q2: I am observing rapid degradation of this compound in my cell culture medium. What could be the cause?
Rapid degradation in cell culture medium is often attributed to the pH and composition of the medium itself. Standard cell culture media, typically buffered around pH 7.4, can still contribute to slow hydrolysis over extended incubation periods. Additionally, if you are using a medium supplemented with serum, serum esterases can contribute to enzymatic degradation.
Q3: How can I minimize the chemical instability of this compound during my experiments?
To enhance the stability of this compound in your in vitro assays, consider the following strategies:
-
pH Control: Ensure your experimental buffers and media are maintained within a stable and appropriate pH range, typically between 6.0 and 7.5.
-
Temperature Management: Store stock solutions at -80°C and prepare working solutions fresh for each experiment. During experiments, maintain a consistent and controlled temperature.
-
Use of Serum-Free Media: If your experimental design permits, using serum-free media can reduce the impact of serum esterases on prodrug stability.
-
Esterase Inhibitors: In biochemical assays where cellular activity is not required, the addition of esterase inhibitors can prevent enzymatic degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent antiviral activity in replicate experiments. | Degradation of this compound stock solution. | Prepare fresh working solutions from a frozen stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Low intracellular concentration of the active metabolite. | Premature extracellular degradation of the prodrug. | Reduce incubation times where possible. Consider using a higher initial concentration of this compound to compensate for degradation. |
| High variability in results between different cell lines. | Differing levels of intracellular or extracellular esterase activity. | Quantify esterase activity in your cell lines. Normalize your results based on this activity or choose cell lines with comparable esterase levels. |
Experimental Protocols
Protocol 1: Assessing the pH-Dependent Stability of this compound
This protocol outlines a method to evaluate the stability of this compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3.0 to 9.0.
-
Incubation: Add this compound to each buffer at a final concentration of 10 µM. Incubate the solutions at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Analysis: Immediately analyze the concentration of intact this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of intact this compound against time for each pH value to determine the degradation rate.
Visualizations
Caption: Workflow for assessing pH-dependent stability.
Caption: Potential degradation pathways of this compound.
Troubleshooting impurities in Fosclevudine alafenamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fosclevudine alafenamide. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A prevalent strategy for synthesizing this compound, a phosphoramidate (B1195095) prodrug, involves the coupling of the Clevudine nucleoside with a pre-formed chloro-phosphoramidate reagent. This approach, analogous to the synthesis of other nucleotide prodrugs like Tenofovir (B777) Alafenamide, is often carried out as a one-pot synthesis to improve efficiency and yield. The key steps typically involve the activation of the phosphonic acid precursor, followed by sequential reactions with phenol (B47542) and L-alanine isopropyl ester.
Q2: What are the most likely impurities to be encountered during the synthesis of this compound?
A2: Based on related phosphoramidate prodrug syntheses, the most probable impurities in this compound synthesis include:
-
Diastereomers: The phosphorus center in this compound is chiral, leading to the potential formation of diastereomers. These are often the most significant and challenging impurities to separate.
-
Unreacted Starting Materials: Residual Clevudine or the phosphoramidate reagent may remain if the reaction does not go to completion.
-
Hydrolysis Products: The phosphoramidate linkage is susceptible to hydrolysis, which can lead to the formation of the monophenyl phosphonate (B1237965) intermediate or the parent Clevudine. Moisture in the reaction is a primary cause.
-
Side-Reaction Products: Impurities can arise from side reactions, such as the formation of a diamide (B1670390) impurity where two molecules of L-alanine isopropyl ester react with the phosphorus center, or a diphenyl ester impurity from reaction with two equivalents of phenol.
Q3: How can I detect and quantify impurities in my this compound product?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for detecting and quantifying impurities in this compound. A validated reverse-phase HPLC or UPLC method can separate the main compound from its various impurities. Mass spectrometry (MS) is often coupled with chromatography (LC-MS) to identify the structures of unknown impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Moisture in Reaction | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Coupling | Verify the quality and reactivity of the coupling agent. Optimize the reaction temperature; some coupling reactions require sub-zero temperatures to minimize side reactions. |
| Degradation of Product | Minimize reaction time and control the temperature to prevent product degradation. Ensure the work-up procedure is not overly acidic or basic, which can hydrolyze the product. |
| Poor Quality Starting Materials | Use high-purity Clevudine and phosphoramidate reagents. Impurities in starting materials can inhibit the reaction or lead to side products. |
Issue 2: High Levels of Diastereomeric Impurities
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Non-Stereoselective Synthesis | The synthetic route may not be highly diastereoselective. Diastereomers will likely need to be separated by chiral chromatography or crystallization. |
| Epimerization during Reaction or Work-up | The presence of strong bases or acids, or elevated temperatures, can cause epimerization at the phosphorus center. Use mild reaction and work-up conditions. |
| Co-elution in Chromatography | Diastereomers may be difficult to resolve. Optimize the HPLC/UPLC method by screening different columns, mobile phases, and temperatures. |
Issue 3: Presence of Hydrolysis-Related Impurities
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Water in Solvents or Reagents | Use freshly dried solvents and ensure reagents have not absorbed atmospheric moisture. |
| Inappropriate pH during Work-up | Avoid strongly acidic or basic conditions during the extraction and purification steps. Maintain a neutral or slightly acidic pH where the product is most stable. |
| Prolonged Exposure to Aqueous Phases | Minimize the time the product is in contact with aqueous solutions during the work-up. |
Hypothetical Synthesis and Impurity Formation Pathway
The following diagram illustrates a plausible synthetic pathway for this compound and highlights where key impurities may arise.
Caption: Hypothetical synthesis of this compound and potential impurity formation pathways.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify and resolve impurity issues during the synthesis.
Caption: A logical workflow for troubleshooting impurities in this compound synthesis.
Experimental Protocols
Protocol 1: General Method for Impurity Profiling by UPLC
This protocol is adapted from validated methods for the related compound, Tenofovir Alafenamide, and should be optimized for this compound.[1][2]
-
Instrumentation: A UPLC system equipped with a PDA detector.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: A buffered aqueous solution (e.g., 20 mM ammonium (B1175870) formate, pH adjusted).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: A linear gradient from a low to high percentage of Mobile Phase B over a suitable run time (e.g., 10-90% B over 15 minutes) to ensure separation of all components.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.
Protocol 2: General Procedure for Phosphoramidate Coupling
This is a generalized protocol and requires optimization for the specific substrates.
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve Clevudine in a suitable anhydrous solvent (e.g., THF, Dichloromethane).
-
Activation: Cool the solution to the desired temperature (e.g., -20°C to 0°C). Add a suitable base (e.g., a non-nucleophilic amine like diisopropylethylamine).
-
Coupling: Slowly add a solution of the chloro-phosphoramidate reagent in the same anhydrous solvent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC/UPLC to determine completion.
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC.
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The specific synthetic procedures for this compound may be subject to patent protection.
References
Technical Support Center: Optimizing Dosing Frequency of Fosclevudine Alafenamide in Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosing frequency of Fosclevudine alafenamide (ATI-2173) in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.
Troubleshooting Guides
Issue 1: Suboptimal Antiviral Efficacy Despite In Vitro Potency
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure: Low bioavailability, rapid metabolism, or rapid excretion leading to insufficient drug concentration at the target site (liver).[1] | 1. Pharmacokinetic (PK) Analysis: Conduct a full PK study to determine key parameters such as Cmax, AUC, and half-life in the specific animal model.[1][2] 2. Dose Escalation: If safety margins allow, conduct a dose-escalation study to determine if higher doses improve efficacy. 3. Frequency Adjustment: Based on the drug's half-life, consider increasing the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations. |
| Formulation Issues: Poor solubility or stability of the compound in the dosing vehicle. | 1. Solubility Assessment: Test the solubility of this compound in various pharmaceutically acceptable vehicles. 2. Formulation Optimization: Consider using solubilizing agents, such as cyclodextrins or co-solvents, to improve bioavailability for oral administration. |
| Incorrect Administration Technique: Improper oral gavage technique leading to incomplete dosing or aspiration. | 1. Technique Verification: Ensure all personnel are properly trained and proficient in oral gavage techniques for the specific animal model. 2. Dye Test: Perform a pilot study with a colored dye to visually confirm correct delivery to the stomach. |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects: The compound may have unintended interactions with other cellular targets. | 1. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. 2. Toxicity Profiling: Conduct comprehensive toxicology studies, including histopathology of key organs, to identify the nature and extent of the toxicity.[2] |
| Metabolite-Induced Toxicity: Toxic metabolites may be formed in vivo. | 1. Metabolite Identification: Perform metabolite profiling in plasma and liver tissue to identify and quantify major metabolites. 2. In Vitro Toxicity of Metabolites: If possible, synthesize and test the toxicity of major metabolites in relevant cell-based assays. |
| Species-Specific Toxicity: The observed toxicity may be unique to the animal model used. | 1. Cross-Species Comparison: If data is available from other species (e.g., rats, monkeys), compare the toxicity profiles.[1] 2. Alternative Model: Consider using a different animal model that may be more predictive of human toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (ATI-2173) is a liver-targeted phosphoramidate (B1195095) prodrug of clevudine (B1669172).[3] It is designed to deliver the 5'-monophosphate of clevudine directly to the liver, where it is then converted to the active 5'-triphosphate form.[3][4] This active metabolite is a non-competitive, non-chain-terminating inhibitor of the hepatitis B virus (HBV) polymerase.[4]
Q2: What are the reported preclinical animal models used for this compound?
A2: Preclinical studies for this compound have been conducted in woodchucks, rats, and cynomolgus monkeys.[1][3] These studies have demonstrated potent HBV suppression and good oral bioavailability.[1]
Q3: What is a typical starting dose and frequency for a nucleotide analog like this compound in a mouse model?
A3: While specific preclinical dosing for this compound in mice is not publicly available, a starting point can be extrapolated from clinical data and studies on similar compounds like Tenofovir Alafenamide (TAF). In human clinical trials, this compound was administered at once-daily oral doses of 10, 25, or 50 mg.[3] For a mouse model, an initial dose-ranging study is recommended. Based on studies with TAF in humanized mice, a subcutaneous dose of 200 mg/kg has been used.[2] The optimal frequency is dependent on the pharmacokinetic profile in mice and should be determined experimentally.
Q4: How can I improve the oral bioavailability of my compound in animal studies?
A4: To improve oral bioavailability, ensure the compound is formulated in a suitable vehicle that enhances solubility and stability. Common strategies include using co-solvents, surfactants, or complexing agents like cyclodextrins. It is also crucial to ensure the administration technique, such as oral gavage, is performed correctly to guarantee the full dose reaches the stomach.
Data Presentation
As specific preclinical pharmacokinetic data for this compound is not publicly available, the following table presents representative data for a similar nucleotide analog prodrug, Tenofovir Alafenamide (TAF), in a humanized mouse model.[2] This can serve as a reference for the types of parameters to measure.
Table 1: Pharmacokinetic Parameters of Tenofovir (Metabolite of TAF) in Humanized Mice Following a Single 200 mg/kg Subcutaneous Dose of TAF [2]
| Parameter | TAF in Solution | TAF in Nanoparticles |
| AUC (0-72h or 0-14d) (µg*hr/mL) | 14.1 ± 2.0 (0-72h) | 23.1 ± 4.4 (0-14d) |
| Elimination Half-life (t1/2) | 14.2 hours | 5.1 days |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol provides a standardized method for the oral administration of this compound to mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Gavage needles (18-20 gauge, with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Compound Formulation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Dose Administration: Once the needle is in the correct position (esophagus), slowly administer the compound solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Intracellular activation pathway of this compound.
Experimental Workflow for Dosing Frequency Optimization
Caption: Workflow for optimizing dosing frequency in animal studies.
References
- 1. Antios Therapeutics Announces Publication Describing Preclinical Profile of ATI-2173 - BioSpace [biospace.com]
- 2. Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and Elvitegravir Loaded Nanoparticles in Humanized Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Fosclevudine alafenamide degradation in biological samples
Welcome to the technical support center for Fosclevudine alafenamide (TAF). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of TAF in biological samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing direct solutions to ensure the integrity of your samples.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of TAF in plasma samples. | Enzymatic Degradation: Plasma esterases can rapidly hydrolyze TAF. This is particularly prominent in plasma from species like rodents and rabbits.[1] pH Instability: The pH of plasma can increase upon storage, leading to accelerated hydrolytic degradation of TAF.[2][3] | Immediately after blood collection, add a weak acid such as 1% formic acid or 1% acetic acid to the plasma to inhibit esterase activity.[1] Use collection tubes containing a citrate (B86180) or phosphate (B84403) buffer to maintain the pH within the optimal stability range of 4.8-5.8.[2][4] |
| High variability in TAF concentrations between replicate samples. | Inconsistent Sample Handling: Differences in the time between sample collection and stabilization can lead to variable degradation. Temperature Fluctuations: Allowing samples to sit at room temperature for varying periods can affect stability. | Standardize the sample handling workflow. Ensure that stabilizers are added and samples are cooled promptly after collection. Keep samples on ice during processing and minimize exposure to room temperature. For short-term storage, use 4-6°C, and for long-term storage, use -80°C.[5] |
| Appearance of unexpected peaks in chromatograms. | Degradation Products: The presence of additional peaks may indicate the formation of TAF degradation products, such as monophenyl-TFV and Tenofovir (B777) (TFV).[3] | Review the sample collection and storage procedures to ensure they are optimized to prevent degradation. Characterize the degradation products using techniques like LC-MS to confirm their identity.[3][6] |
| TAF appears to be unstable even with the addition of acid. | Inadequate Acidification: The amount or concentration of the acid added may not be sufficient to lower the pH to a level that inhibits all enzymatic activity. Chemical Hydrolysis: If the pH is too low (acidic conditions), it can also promote the hydrolysis of the phosphoramidate (B1195095) bond in TAF.[3][6] | Ensure the final concentration of the weak acid is sufficient to bring the plasma pH into the stable range. The target pH should be within the 4.8-5.8 "stability window", with an optimal pH of 5.3.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in biological samples?
A1: The primary degradation pathway for this compound (TAF) is hydrolysis. This occurs in two main ways: chemical hydrolysis, which is pH-dependent, and enzymatic hydrolysis, which is mediated by esterases present in biological matrices like plasma.[1][3] The phosphoramidate moiety of TAF is first hydrolyzed to form monophenyl-TFV, which then undergoes further hydrolysis to yield Tenofovir (TFV).[3]
Q2: What is the optimal pH for TAF stability?
A2: TAF is most stable within a pH range of 4.8 to 5.8.[4] The optimal pH for minimizing degradation is approximately 5.3.[4] TAF is unstable in highly acidic conditions (pH below 4) and also degrades in basic conditions.[3][6]
Q3: Are there species-specific differences in TAF stability in plasma?
A3: Yes, there are significant species-specific differences in TAF stability in plasma, primarily due to varying levels of esterase activity. TAF is much less stable in the plasma of rodents (mice, rats) and rabbits compared to canines, sheep, nonhuman primates, and humans.[1] In rodent plasma, complete loss of TAF can occur rapidly if samples are not stabilized.[1]
Q4: How should I store my biological samples containing TAF?
A4: For short-term storage (up to 24 hours), plasma samples should be kept on ice or refrigerated at 4-6°C after the addition of a stabilizer.[5] For long-term storage, samples should be frozen at -80°C.[5] It is crucial to minimize freeze-thaw cycles.
Q5: What are the main degradation products of TAF that I should monitor?
A5: The main degradation products to monitor are monophenyl-TFV and Tenofovir (TFV).[3] The appearance and increase of these peaks in your analytical run, with a corresponding decrease in the TAF peak, is a clear indication of degradation.
Data Presentation
Table 1: Summary of this compound Stability in Human Plasma
| Condition | Temperature | Duration | Remaining TAF (%) | Reference |
| Unstabilized Plasma | Room Temperature | > 1 hour | Significant degradation | [1] |
| Stabilized with Weak Acid | 4°C | 24 hours | > 95% | [1] |
| Stabilized with Buffer (pH 5.3) | 37°C | > 9 months | > 90% (in an implant formulation) | [4] |
| Frozen Storage | -80°C | 6 months | Stable | [5] |
Experimental Protocols
Protocol for Collection and Stabilization of Human Plasma Samples for TAF Analysis
-
Blood Collection:
-
Collect whole blood into tubes containing K2EDTA as the anticoagulant.
-
Immediately after collection, place the blood tubes on ice or in a refrigerated rack.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.
-
-
Plasma Stabilization:
-
Immediately after centrifugation, transfer the supernatant (plasma) to a clean, pre-chilled polypropylene (B1209903) tube.
-
To each 1 mL of plasma, add 10 µL of a 10% (v/v) formic acid solution in water (final concentration of 0.1% formic acid).
-
Alternatively, use collection tubes containing a citrate buffer to maintain a stable pH.
-
Gently vortex the tube for 5 seconds to ensure thorough mixing.
-
-
Storage:
-
For analysis within 24 hours, store the stabilized plasma samples at 4-6°C.
-
For long-term storage, cap the tubes tightly and store them at -80°C.
-
Mandatory Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Recommended workflow for biological sample handling.
Caption: Troubleshooting logic for TAF degradation issues.
References
- 1. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-urocanic acid enhances tenofovir alafenamide stability for long-acting HIV applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for enhancing Fosclevudine alafenamide delivery to hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for enhancing the delivery of Fosclevudine alafenamide (also known as ATI-2173) to hepatocytes. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. FAQs - Frequently Asked Questions
A. General Questions
Q1: What is this compound?
A1: this compound (ATI-2173) is a novel, orally bioavailable, liver-targeted phosphoramidate (B1195095) prodrug of clevudine (B1669172), a nucleoside analog. It is being developed for the treatment of chronic hepatitis B virus (HBV) infection. The "alafenamide" moiety is designed to efficiently deliver the active drug to hepatocytes while minimizing systemic exposure to the parent nucleoside, clevudine, thereby reducing the potential for off-target toxicity.[1][2]
Q2: What is the primary advantage of the alafenamide prodrug approach for liver targeting?
A2: The primary advantage of the alafenamide prodrug strategy is the enhanced delivery of the active drug metabolite to the target cells (hepatocytes) while reducing systemic plasma concentrations of the parent drug.[3] For instance, Tenofovir (B777) Alafenamide (TAF), a similar prodrug, results in significantly lower plasma levels of tenofovir compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), while achieving higher intracellular concentrations of the active diphosphate (B83284) metabolite in target cells.[3] This targeted approach aims to improve the safety profile, particularly concerning renal and bone-related side effects.[4]
B. Mechanism of Action
Q3: How does this compound enter hepatocytes?
A3: this compound is believed to enter hepatocytes through a combination of passive diffusion and active transport mediated by hepatic uptake transporters, such as Organic Anion Transporting Polypeptides 1B1 (OATP1B1) and 1B3 (OATP1B3).[3][5]
Q4: What is the intracellular metabolic activation pathway of this compound in hepatocytes?
A4: Once inside the hepatocyte, this compound undergoes a multi-step metabolic activation. The alafenamide moiety is cleaved, a process primarily mediated by Carboxylesterase 1 (CES1), an enzyme highly expressed in human hepatocytes.[3][5] This initial step bypasses the first phosphorylation required for the parent nucleoside, clevudine. The resulting monophosphate metabolite is then further phosphorylated by cellular kinases to the active diphosphate and triphosphate forms. The triphosphate form is a potent inhibitor of HBV polymerase.[3]
C. Experimental Design
Q5: What are the recommended in vitro models for studying this compound hepatocyte delivery?
A5: Primary human hepatocytes are the gold standard for in vitro studies as they most closely represent the physiology of the human liver.[1][2] However, their availability and variability can be limiting.[6] Immortalized human hepatocyte cell lines, such as HepG2 and Huh7, can be used as alternative models, though they may not fully recapitulate the metabolic and transporter characteristics of primary hepatocytes.[1][5]
Q6: How can I quantify the intracellular concentration of this compound and its metabolites?
A6: Quantification of intracellular drug concentrations typically involves cell lysis followed by analysis using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] It is crucial to develop a robust protocol for cell harvesting and metabolite extraction to ensure accurate and reproducible results.
II. Troubleshooting Guides
A. Low Intracellular Concentration of Active Metabolite
| Potential Cause | Troubleshooting Steps |
| Low expression or activity of uptake transporters (OATP1B1/1B3) in the cell model. | - Verify the expression levels of OATP1B1 and OATP1B3 in your cell model using qPCR or Western blot.- Consider using a cell line engineered to overexpress these transporters for mechanistic studies.- If using primary hepatocytes, be aware of lot-to-lot variability in transporter expression. |
| Low activity of Carboxylesterase 1 (CES1). | - Confirm CES1 expression and activity in your cell model. CES1 activity can vary between cell lines and even between different lots of primary hepatocytes.[8]- Use a known CES1 substrate as a positive control to assess enzymatic activity. |
| Inefficient intracellular phosphorylation. | - Ensure that the cell culture conditions are optimal for maintaining cellular kinase activity.- Check for any potential inhibitors of cellular kinases in your experimental setup. |
| Drug efflux from hepatocytes. | - Investigate the involvement of efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).- Use specific inhibitors of these transporters to see if the intracellular concentration of this compound or its metabolites increases. |
| Suboptimal experimental conditions. | - Optimize the incubation time and concentration of this compound.- Ensure proper handling and thawing of cryopreserved hepatocytes to maintain cell viability and function.[9] |
B. High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding density. | - Ensure a homogenous cell suspension before seeding.- Use a precise method for cell counting and seeding to achieve consistent cell numbers across wells. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.- Fill the outer wells with sterile PBS or media to create a humidified barrier. |
| Variability in cell viability or attachment. | - Assess cell viability using a method like the trypan blue exclusion assay before and after the experiment.- Ensure proper coating of culture plates to promote uniform cell attachment. |
| Inconsistent sample processing. | - Standardize the timing and technique for cell washing, lysis, and metabolite extraction for all samples.- Use an internal standard during sample preparation for LC-MS/MS analysis to account for variations in extraction efficiency and instrument response. |
C. Poor In Vitro-In Vivo Correlation
| Potential Cause | Troubleshooting Steps |
| Differences in metabolic activity between in vitro models and the in vivo liver. | - Primary human hepatocytes are preferred for better correlation.[5]- Be aware that even primary hepatocytes can de-differentiate and lose metabolic capacity over time in culture.[6] |
| Lack of non-parenchymal cells in the in vitro model. | - Co-culture of hepatocytes with other liver cell types (e.g., Kupffer cells, stellate cells) can provide a more physiologically relevant model. |
| Complex interplay of uptake and efflux transporters in vivo. | - The net effect of multiple transporters in vivo can be difficult to replicate in simple in vitro systems.- Consider using more complex models like 3D liver spheroids or liver-on-a-chip systems. |
| Contribution of extrahepatic metabolism in vivo. | - While this compound is designed for liver targeting, some degree of metabolism may occur in other tissues. |
III. Experimental Protocols
A. In Vitro Uptake and Metabolism of this compound in Primary Human Hepatocytes
1. Objective: To determine the intracellular concentration of this compound and its monophosphate metabolite in primary human hepatocytes over time.
2. Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
Collagen-coated 24-well plates
-
This compound (ATI-2173)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 70% methanol (B129727) with an internal standard)
-
Centrifuge
-
LC-MS/MS system
3. Methodology:
-
Thaw and seed primary human hepatocytes onto collagen-coated 24-well plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in pre-warmed hepatocyte culture medium.
-
Aspirate the seeding medium from the hepatocytes and add the medium containing this compound.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
At each time point, aspirate the drug-containing medium and wash the cell monolayer twice with ice-cold PBS to remove any extracellular drug.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10 minutes to lyse the cells and precipitate proteins.
-
Scrape the wells to ensure complete cell lysis and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant for LC-MS/MS analysis.
B. Quantification of Intracellular this compound and its Metabolites by LC-MS/MS
1. Objective: To quantify the concentration of this compound and its monophosphate metabolite in hepatocyte lysates.
2. Materials:
-
Hepatocyte lysates (from the previous protocol)
-
Analytical standards for this compound and its metabolites
-
Internal standard
-
LC-MS/MS system equipped with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
3. Methodology:
-
Prepare a standard curve by spiking known concentrations of the analytical standards and a fixed concentration of the internal standard into the lysis buffer.
-
Set up the LC-MS/MS method with optimized parameters for the detection and quantification of this compound and its metabolites. This includes optimizing the mobile phase gradient, column temperature, and mass spectrometer settings (e.g., MRM transitions).
-
Inject the prepared standards and the supernatant from the hepatocyte lysates into the LC-MS/MS system.
-
Integrate the peak areas for the analytes and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Calculate the concentration of this compound and its metabolites in the hepatocyte lysates using the calibration curve.
-
Normalize the intracellular concentrations to the amount of protein in each sample (determined by a protein assay such as BCA) or to the cell number.
IV. Appendices
A. Signaling and Metabolic Pathways
Caption: Intracellular metabolic activation pathway of this compound in hepatocytes.
B. Experimental and Logical Workflows
Caption: Troubleshooting workflow for low intracellular active metabolite concentration.
C. Data Tables
Table 1: In Vitro Anti-HBV Activity of this compound (ATI-2173)
| Cell Model | Parameter | Value | Reference |
| Primary Human Hepatocytes (PHH) | EC50 (HBV DNA reduction) | 1.31 nM | [1][2] |
| HepG2.2.15 | EC50 (HBV DNA reduction) | 0.26 µM | [1] |
Table 2: Clinical Pharmacokinetic and Efficacy Data for this compound (ATI-2173) in Patients with Chronic HBV (28-day study)
| Dosage | Mean Change from Baseline in HBV DNA (log10 IU/mL) | Key Observation | Reference |
| 10 mg, 25 mg, or 50 mg once daily | -2.72 to -2.78 | Substantially reduced systemic clevudine exposure compared to historical data with clevudine administration. | [9] |
| Placebo | +0.17 | - | [9] |
References
- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI‐2173 in patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antios Therapeutics Announces Oral Presentations on ATI-2173, ATI-1428, and ATI-1645 Hepatitis B Virus Programs at the EASL International Liver Congress™ 2022 [natap.org]
- 5. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex Vivo Gene Delivery to Hepatocytes: Techniques, Challenges, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic reaction mechanism for drug metabolism in human carboxylesterase-1: Cocaine hydrolysis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human carboxylesterase 1: from drug metabolism to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Myopathy Associated with Clevudine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential myopathy associated with clevudine (B1669172) analogs. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind clevudine-associated myopathy?
A1: The primary mechanism of myopathy induced by clevudine and its analogs is mitochondrial toxicity.[1][2][3][4] These L-nucleoside analogs can be mistakenly recognized by the human mitochondrial DNA polymerase gamma (Polγ), the sole DNA polymerase in mitochondria.[5][6][7][8] Inhibition of Polγ leads to impaired replication of mitochondrial DNA (mtDNA), resulting in mtDNA depletion within muscle cells.[1][2][9] This depletion disrupts the production of essential proteins for the electron transport chain, leading to mitochondrial dysfunction, impaired energy production, and ultimately, myopathy.[9][10]
Q2: What are the typical clinical and pathological features of clevudine-induced myopathy?
A2: Clevudine-associated myopathy typically presents with progressive proximal muscle weakness, particularly in the lower extremities.[1] Other symptoms can include muscle pain and fatigue.[3] Laboratory findings commonly show elevated serum levels of creatine (B1669601) kinase (CK).[1] Muscle biopsies often reveal signs of mitochondrial myopathy, such as ragged-red fibers and cytochrome c oxidase (COX)-negative fibers.[2][3] Electron microscopy may show abnormal mitochondria with disorganized cristae.[3] The condition is generally reversible upon discontinuation of the drug.[1][11]
Q3: Are all nucleoside analogs equally myotoxic?
Q4: What are the key downstream cellular consequences of mtDNA depletion in muscle cells?
A4: Depletion of mtDNA leads to a reduction in the synthesis of mtDNA-encoded subunits of the respiratory chain complexes.[9] This results in impaired oxidative phosphorylation and decreased ATP production, compromising the high energy demands of muscle tissue. The cellular consequences can include increased oxidative stress, altered calcium homeostasis, and induction of apoptosis. In some cellular models, mtDNA depletion has also been linked to the development of insulin (B600854) resistance.[13]
Q5: Are there any potential strategies to mitigate clevudine analog-induced myopathy?
A5: The primary management strategy for clinically observed clevudine-induced myopathy is discontinuation of the offending drug.[1][11][14] For research and development purposes, several strategies can be explored:
-
Structural Modification: Designing novel analogs that are poor substrates for Polγ is a key strategy. For example, the development of a clevudine derivative with a 5'-phosphoramidate modification (ATI-2173) aims to achieve liver-specific targeting, thereby reducing systemic exposure and the risk of myopathy.
-
Co-administration of Protective Agents: While not clinically proven for clevudine, supplementation with L-carnitine has been investigated as a potential protective strategy for zidovudine-induced myopathy, as it may help in preserving mitochondrial function and reducing lipid accumulation.[3][15]
-
Monitoring and Early Detection: In preclinical studies, regular monitoring of biomarkers like creatine kinase and assessment of mitochondrial function can help in the early detection of myotoxicity.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in in vitro assays with a new clevudine analog.
| Possible Cause | Troubleshooting Step |
| Off-target effects unrelated to mitochondrial toxicity. | Perform a cell viability assay at earlier time points to distinguish between acute cytotoxicity and time-dependent mitochondrial toxicity. Use multiple cell viability assays that measure different cellular parameters (e.g., membrane integrity, metabolic activity). |
| High sensitivity of the cell line to Polγ inhibition. | Use a panel of cell lines with varying metabolic profiles (e.g., reliance on glycolysis vs. oxidative phosphorylation) to assess the specificity of the toxic effect. Consider using primary muscle cells or myotubes for more physiologically relevant data. |
| Incorrect dosage or compound instability. | Verify the concentration and stability of the clevudine analog in the culture medium over the course of the experiment using analytical methods like HPLC. |
Issue 2: Inconsistent results in mtDNA quantification by qPCR.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality. | Ensure a consistent and high-quality total DNA extraction method. Assess DNA integrity using gel electrophoresis. |
| Primer/probe inefficiency or nonspecific amplification. | Validate qPCR primers and probes for both the mitochondrial and nuclear targets to ensure comparable amplification efficiencies. Run a melt curve analysis to check for nonspecific products. |
| Inappropriate normalization. | Use a stable, single-copy nuclear gene for normalization. Ensure that the amplification of the nuclear gene is not affected by the treatment. |
| Pipetting errors. | Use a master mix for qPCR reactions to minimize pipetting variability. Perform reactions in triplicate. |
Issue 3: Difficulty in interpreting muscle biopsy histology.
| Possible Cause | Troubleshooting Step | | Subtle mitochondrial changes. | In addition to standard H&E staining, perform specialized stains for mitochondrial abnormalities, such as Gomori trichrome (for ragged-red fibers), succinate (B1194679) dehydrogenase (SDH), and cytochrome c oxidase (COX) to highlight affected fibers. | | Artifacts from tissue processing. | Ensure proper and consistent fixation and processing of muscle tissue to avoid artifacts that can mimic pathological changes. | | Lack of a clear phenotype. | Correlate histological findings with other endpoints, such as mtDNA content, creatine kinase levels, and functional assessments of the animals. |
Data Presentation
Due to the limited availability of direct comparative preclinical data on the myotoxicity of a range of clevudine analogs in the public literature, a comprehensive quantitative data table cannot be provided at this time. Researchers are strongly encouraged to generate such data for their specific analogs of interest. The table below provides a template for presenting such data, which would be invaluable for comparing the mitochondrial toxicity profiles of different compounds.
Table 1: Template for Comparative In Vitro Myotoxicity of Clevudine Analogs
| Compound | Cell Line | IC50 for Cell Viability (µM) | mtDNA Content (% of Control) at [Concentration] | Creatine Kinase Release (% of Control) at [Concentration] | Oxygen Consumption Rate (% of Control) at [Concentration] |
| Clevudine | L6 Myotubes | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Analog A | L6 Myotubes | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Analog B | L6 Myotubes | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Control (e.g., Zidovudine) | L6 Myotubes | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the myopathic potential of clevudine analogs. These are general protocols and may require optimization for specific experimental conditions and analogs.
1. In Vitro Myotoxicity Assessment in L6 Myotubes
-
Cell Culture and Differentiation:
-
Culture L6 rat myoblasts in DMEM supplemented with 10% FBS.
-
To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach 80-90% confluency.
-
Allow 5-7 days for the formation of multinucleated myotubes.
-
-
Drug Treatment:
-
Prepare a stock solution of the clevudine analog in a suitable solvent (e.g., DMSO).
-
Treat the differentiated myotubes with a range of concentrations of the analog for a specified duration (e.g., 3, 7, and 14 days). Include a vehicle control and a positive control known to induce myopathy (e.g., zidovudine).
-
-
Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Creatine Kinase (CK) Activity Assay:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Use a commercial CK activity assay kit following the manufacturer's instructions. The assay typically involves a coupled enzyme reaction that leads to the production of NADPH, which can be measured spectrophotometrically at 340 nm.
-
-
Mitochondrial DNA (mtDNA) Quantification (qPCR):
-
Extract total DNA from the treated myotubes using a commercial DNA extraction kit.
-
Perform quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization.
-
Calculate the relative mtDNA copy number using the ΔΔCt method.
-
2. Histological Analysis of Muscle Tissue from In Vivo Studies
-
Tissue Collection and Processing:
-
Euthanize the animal and carefully dissect the desired muscle (e.g., quadriceps, gastrocnemius).
-
For frozen sections, snap-freeze the muscle in isopentane (B150273) cooled with liquid nitrogen.
-
For paraffin-embedded sections, fix the muscle in 10% neutral buffered formalin.
-
-
Staining Procedures:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology, including fiber size variation, central nucleation, and signs of necrosis or regeneration.
-
Gomori Trichrome Staining: To identify "ragged-red fibers," which are characteristic of mitochondrial proliferation.
-
Succinate Dehydrogenase (SDH) Staining: To assess the activity of respiratory chain complex II and highlight mitochondrial aggregates.
-
Cytochrome c Oxidase (COX) Staining: To evaluate the activity of respiratory chain complex IV. COX-negative fibers are a hallmark of mitochondrial dysfunction.
-
Mandatory Visualizations
Caption: Signaling pathway of clevudine analog-induced myopathy.
Caption: Experimental workflow for assessing myopathy.
Caption: Troubleshooting logic for unexpected myotoxicity.
References
- 1. Clevudine Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term therapy with clevudine for chronic hepatitis B can be associated with myopathy characterized by depletion of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpatholtm.org [jpatholtm.org]
- 4. Mitochondrial myopathy caused by clevudine therapy in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 9. Mitochondrial DNA Depletion Syndromes: Review and Updates of Genetic Basis, Manifestations, and Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Dysfunction as an Underlying Cause of Skeletal Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clevudine Induced Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The depletion of cellular mitochondrial DNA causes insulin resistance through the alteration of insulin receptor substrate-1 in rat myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical manifestations and management of antiretroviral nucleoside analog-related mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of L-carnitine on the zidovudine-induced destruction of human myotubes. Part I: L-carnitine prevents the myotoxicity of AZT in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fosclevudine Alafenamide (ATI-2173) Manufacturing
This guide provides troubleshooting advice and frequently asked questions for researchers and process chemists involved in the scale-up manufacturing of Fosclevudine alafenamide (ATI-2173), a novel liver-targeted phosphoramidate (B1195095) prodrug of clevudine (B1669172).[1][2][3] The synthesis of such phosphoramidate prodrugs presents unique challenges, primarily related to the control of the stereochemistry at the phosphorus center.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary manufacturing challenge?
This compound (also known as ATI-2173) is an investigational antiviral agent designed as a phosphoramidate prodrug of the nucleoside analog clevudine.[1][3] This prodrug approach targets the liver, aiming to deliver the 5'-monophosphate of clevudine while minimizing systemic exposure to the parent drug, which has been associated with myopathy.[2][3] The primary manufacturing challenge lies in the stereoselective synthesis of the phosphoramidate moiety. The coupling step creates a chiral phosphorus center, resulting in two diastereomers (Rp and Sp). Typically, only one diastereomer possesses the desired biological activity and safety profile, making stereochemical control a critical quality attribute.[5][6]
Q2: Why is the diastereomeric ratio (d.r.) so critical in the synthesis?
The spatial arrangement of the substituents around the phosphorus atom significantly impacts the drug's interaction with metabolic enzymes and its ultimate therapeutic efficacy. One diastereomer may be efficiently converted to the active triphosphate intracellularly, while the other may be inactive, less active, or metabolized through different pathways leading to off-target effects.[5] Industrial synthesis of similar prodrugs often requires separating the diastereomeric mixture, which can be a wasteful and costly process.[5] Therefore, a highly diastereoselective synthesis is crucial for an efficient and safe manufacturing process.
Q3: What are the common analytical techniques for determining the diastereomeric ratio?
The most common and effective methods for separating and quantifying phosphoramidate diastereomers are chiral chromatography techniques.[7]
-
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method. Polysaccharide-based columns are often effective.[8]
-
Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC, often providing faster separations and higher efficiency for chiral compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ³¹P NMR, can be used to determine the ratio of diastereomers without separation, as the phosphorus atom in each stereoisomer will have a distinct chemical shift.
Troubleshooting Guide
Problem: Low yield in the phosphoramidate coupling step.
-
Possible Cause 1: Inactive Phosphorylating Agent. The phosphorylating agent (e.g., phenyl dichlorophosphate (B8581778) or a similar reagent) may have degraded due to moisture.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents. Consider running a test reaction with a known substrate to verify reagent activity.
-
-
Possible Cause 2: Inappropriate Base or Stoichiometry. The choice and amount of base are critical for activating the nucleoside and scavenging the acid byproduct (e.g., HCl).
-
Solution: Screen different non-nucleophilic bases (e.g., N-methylimidazole, collidine, DBU). Optimize the stoichiometry; excess base can sometimes lead to side reactions, while insufficient base will result in an incomplete reaction.
-
-
Possible Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow at low temperatures or prone to degradation and side reactions at elevated temperatures.
-
Solution: Conduct a temperature optimization study. For many phosphoramidate couplings, starting at a low temperature (e.g., -20°C to 0°C) during reagent addition and then allowing the reaction to slowly warm to room temperature can improve yield and selectivity.
-
Problem: Poor diastereomeric ratio (e.g., close to 1:1 instead of desired >95:5).
-
Possible Cause 1: Lack of Stereochemical Control. The reaction conditions may not be optimized for diastereoselectivity. The choice of solvent and coupling agent can have a profound impact.
-
Possible Cause 2: Epimerization. The product may be forming with good initial selectivity, but the phosphorus center could be epimerizing under the reaction or workup conditions.
-
Solution: Analyze the diastereomeric ratio at different time points during the reaction to check for kinetic vs. thermodynamic control. Ensure the workup and purification steps are performed under neutral or slightly acidic conditions and at low temperatures, if possible, to prevent epimerization.
-
Problem: High levels of process-related impurities, such as the bis-alanate or unreacted clevudine.
-
Possible Cause 1: Incorrect Stoichiometry. An excess of the L-alanine ester during the second substitution step can lead to the formation of a bis-alanate species on the phosphorus atom.
-
Solution: Carefully control the stoichiometry of the L-alanine ester addition. Consider adding it portion-wise or via syringe pump to avoid localized high concentrations.
-
-
Possible Cause 2: Incomplete Reaction. Unreacted clevudine or the intermediate monochloro-phosphoramidate may persist.
-
Solution: Increase reaction time or temperature moderately after an initial low-temperature addition. Monitor the reaction progress by HPLC or TLC to ensure full conversion of the starting material.
-
Problem: Difficulty with crystallization of the final Active Pharmaceutical Ingredient (API).
-
Possible Cause 1: Presence of Impurities. Even small amounts of the undesired diastereomer or other process-related impurities can inhibit crystallization.
-
Solution: Ensure the material fed into the crystallization step has the highest possible chemical and chiral purity. An extra purification step (e.g., column chromatography on a pilot scale or a re-slurry) may be required.
-
-
Possible Cause 2: Polymorphism or Amorphous Nature. The API may exist in multiple crystalline forms (polymorphs) or as a stable amorphous solid.
-
Solution: Conduct a comprehensive polymorph screen using a variety of solvents, temperatures, and crystallization techniques (e.g., slow cooling, anti-solvent addition, evaporation). Seeding with a known crystalline form is often crucial for reproducibility during scale-up.[10]
-
Data Presentation
Table 1: Impact of Solvent on Diastereomeric Ratio (d.r.) in the Coupling Step
| Solvent | Dielectric Constant (ε) | Reaction Temperature (°C) | Diastereomeric Ratio (Rp:Sp) | Yield (%) |
| Dichloromethane | 9.1 | 0 to 25 | 85:15 | 75 |
| Tetrahydrofuran | 7.5 | 0 to 25 | 92:8 | 81 |
| Acetonitrile | 37.5 | 0 to 25 | 70:30 | 68 |
| Toluene | 2.4 | 0 to 25 | 95:5 | 85 |
Table 2: Acceptance Criteria for Key Process Impurities
| Impurity Name | Structure Type | Specification Limit (ICH) |
| Clevudine | Starting Material | ≤ 0.10% |
| Sp-Diastereomer | Process-Related Impurity | ≤ 2.0% |
| Phenyl-Alanine Adduct | Byproduct | ≤ 0.15% |
| Di-Clevudine Phosphate | Byproduct | ≤ 0.15% |
Experimental Protocols
Protocol: Chiral HPLC Analysis for Diastereomeric Purity of this compound
This protocol outlines a general method for the separation and quantification of the Rp and Sp diastereomers of this compound.[8]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column, e.g., Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 80:20 (v/v). This ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV at 260 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject a sample of a 1:1 mixture of the diastereomers (if available) or a sample from a non-selective synthesis to identify the retention times of the Rp and Sp isomers.
-
Inject the prepared sample solution.
-
Integrate the peak areas for both diastereomer peaks.
-
-
Calculation:
-
Calculate the percentage of the desired diastereomer using the following formula: % Desired Diastereomer = (Area_Desired / (Area_Desired + Area_Undesired)) * 100
-
Visualizations
Caption: Simplified synthetic pathway for this compound.
Caption: Troubleshooting workflow for out-of-spec diastereomer ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric and Stereodivergent Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway to P(V)-Stereogenic Phosphoramidates by Enantioselective Yttrium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate [cjph.com.cn]
Validation & Comparative
A Comparative Analysis of Fosclevudine Alafenamide and Tenofovir Alafenamide for Hepatitis B Virus Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two nucleotide analog prodrugs, Fosclevudine alafenamide (ATI-2173) and Tenofovir (B777) alafenamide (TAF), for the suppression of the Hepatitis B virus (HBV). The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles.
Executive Summary
Tenofovir alafenamide (TAF), marketed as Vemlidy®, is a well-established, potent inhibitor of HBV replication with a favorable long-term safety and efficacy profile demonstrated in extensive Phase 3 clinical trials. This compound (ATI-2173) is an investigational agent that has shown promising antiviral activity in early-phase clinical trials. However, its clinical development has faced a significant setback. A direct head-to-head comparison from late-stage clinical trials is not available. This guide summarizes the existing data to offer a comparative perspective on these two agents.
Mechanism of Action
Both this compound and Tenofovir alafenamide are prodrugs designed to efficiently deliver their active metabolites to hepatocytes, the primary site of HBV replication. Once inside the liver cells, they are metabolized into their active triphosphate forms, which then act as competitive inhibitors of the HBV polymerase, a crucial enzyme for viral replication.
Tenofovir alafenamide is a prodrug of tenofovir. Its active metabolite, tenofovir diphosphate, is a chain terminator that, when incorporated into the growing viral DNA chain, prevents further elongation.
This compound is a prodrug of clevudine (B1669172). Its active metabolite, clevudine triphosphate, functions as a non-competitive inhibitor of the HBV polymerase, distorting the enzyme's active site to halt DNA synthesis.[1]
Efficacy Data
Tenofovir Alafenamide (TAF)
TAF has demonstrated high rates of virologic suppression in numerous large-scale, long-term Phase 3 clinical trials in both HBeAg-positive and HBeAg-negative patients with chronic HBV.
| Trial Identifier | Patient Population | Treatment Duration | Primary Endpoint | Key Findings |
| NCT01940471 | HBeAg-positive | Up to 8 years | HBV DNA <29 IU/mL at Week 48 | Non-inferior to TDF in achieving viral suppression.[2][3][4] |
| NCT01940341 | HBeAg-negative | Up to 8 years | HBV DNA <29 IU/mL at Week 48 | Non-inferior to TDF in achieving viral suppression.[2][5][6] |
Long-term data from these studies show:
-
High rates of sustained viral suppression (HBV DNA <29 IU/mL) in over 90% of patients.[2]
-
Normalization of ALT levels in a majority of patients.
-
Low rates of HBsAg loss.
This compound (ATI-2173)
Data for this compound is from early-phase clinical trials.
| Trial Identifier | Phase | Patient Population | Treatment | Key Efficacy Findings |
| NCT04248426 | 1b | Treatment-naive chronic HBV | Monotherapy (10, 25, or 50 mg daily for 28 days) | Mean change from baseline in HBV DNA of -2.72 to -2.78 log10 IU/mL.[1] |
| SAVE-1 (Phase 2a) | 2a | Chronic HBV | Combination with TDF | Potent suppression of HBV DNA.[7] |
Safety and Tolerability
Tenofovir Alafenamide (TAF)
TAF has a well-established safety profile, with a key advantage over the older formulation, tenofovir disoproxil fumarate (B1241708) (TDF), in terms of renal and bone safety.[2][5]
| Safety Parameter | Findings from Phase 3 Trials (vs. TDF) |
| Renal Safety | Smaller mean decreases in estimated glomerular filtration rate (eGFR). |
| Bone Safety | Significantly smaller decreases in bone mineral density (BMD) at the hip and spine. |
| Common Adverse Events | Headache, nasopharyngitis, upper respiratory tract infection. |
This compound (ATI-2173)
The safety profile of this compound is still under evaluation. Early data suggested it was generally well-tolerated in short-term studies.[7] However, a significant safety concern emerged in 2022.
-
Clinical Hold: In May 2022, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the ATI-2173 investigational new drug application following a safety report in a patient who received a triple combination of ATI-2173, vebicorvir, and a nucleotide reverse transcriptase inhibitor.[8] This event led to the termination of a clinical trial collaboration.[8]
Experimental Protocols
Tenofovir Alafenamide Phase 3 Trials (NCT01940341 & NCT01940471) Workflow
This compound Phase 1b Trial (NCT04248426) Workflow
Conclusion
Tenofovir alafenamide is a well-characterized and established first-line treatment for chronic HBV, supported by a large body of evidence from long-term clinical trials demonstrating its high efficacy and favorable safety profile. This compound has shown potential as a potent antiviral agent in early clinical development. However, the clinical hold placed on its development raises significant safety concerns that need to be addressed. At present, a direct comparison of their performance is limited by the disparity in their developmental stages. Future clinical trial data, if development resumes, will be necessary to fully elucidate the comparative efficacy and safety of this compound relative to Tenofovir alafenamide.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Eight-year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen [clinicaltrials.stanford.edu]
- 4. 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tenofovir alafenamide versus tenofovir disoproxil fumarate for the treatment of patients with HBeAg-negative chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Antios Therapeutics' ATI-2173 Demonstrates Suppression of Hepatitis B Virus in Phase 1b and 2a Studies [natap.org]
- 8. fiercebiotech.com [fiercebiotech.com]
Comparative efficacy of ATI-2173 and Entecavir in clinical trials
A Comparative Guide to ATI-2173 and Entecavir (B133710) for the Treatment of Chronic Hepatitis B
This guide provides a comprehensive comparison of the investigational drug ATI-2173 and the established antiviral medication Entecavir for the treatment of chronic hepatitis B (HBV) infection. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective pharmacological profiles and clinical efficacy based on available data.
Introduction
Entecavir is a potent nucleoside analogue that has been a cornerstone of chronic hepatitis B treatment for many years.[1][2][3] It effectively suppresses HBV replication by inhibiting the viral polymerase.[1][2][3][4][5] ATI-2173 is a novel, liver-targeted, non-chain-terminating nucleotide analogue in clinical development.[6][7][8] It is designed to deliver the 5'-monophosphate of clevudine (B1669172) to the liver, offering a distinct mechanism of action and the potential for a sustained virological response after treatment cessation.[7][8][9]
Mechanism of Action
Entecavir is a guanosine (B1672433) nucleoside analogue that, once intracellularly phosphorylated to its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate.[2][4] This competition allows it to inhibit all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[2][5]
ATI-2173 is a phosphoramidate (B1195095) prodrug of clevudine monophosphate.[6][7][10] This design facilitates targeted delivery to the liver, where it is converted to the active clevudine-5'-triphosphate.[6][7] Unlike chain-terminating nucleoside analogues like Entecavir, the active form of ATI-2173 is a non-competitive, non-chain-terminating inhibitor of HBV polymerase.[7][8] This unique mechanism is thought to distort the active site of the polymerase, leading to potent antiviral activity and a prolonged suppression of the virus even after treatment is discontinued.[8]
Comparative Efficacy Data
Direct head-to-head clinical trials comparing ATI-2173 and Entecavir are not yet available. The following tables summarize efficacy data from separate clinical studies.
ATI-2173 Clinical Trial Data
| Trial Phase | Dosage | Duration | Mean Change in HBV DNA from Baseline (log10 IU/mL) | Reference |
| Phase 1b | 10 mg, 25 mg, 50 mg once daily | 28 days | -2.72 to -2.78 | [9][11] |
| Phase 1b | Placebo | 28 days | +0.17 | [9][11] |
Note: In the Phase 1b trial, off-treatment sustained viral suppression was observed in most patients.[9]
Entecavir Clinical Trial and Real-World Data
| Study Type | Patient Population | Duration | Virologic Response (HBV DNA <300 copies/mL) | HBeAg Seroconversion | Reference |
| Phase III (ETV-901) | HBeAg(+) | 5 years | 94% | 23% (after 5 years) | [12][13] |
| Phase III (ETV-901) | HBeAg(-) | 3 years | 95% | N/A | [12][13] |
| Real-World (Hong Kong) | Nucleos(t)ide-naïve | 4 years | 96% | Not Reported | [12] |
| Real-World (Argentina) | Nucleos(t)ide-naïve | 96 weeks | 100% | Not Reported | [12] |
| Real-World (Multi-center) | Nucleos(t)ide-naïve | 5 years | 99.4% | Not Reported | [14] |
Experimental Protocols
ATI-2173 Phase 1b Clinical Trial (NCT04248426)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[9][11]
-
Participants: Treatment-naïve adults with chronic HBV infection.[9][11]
-
Intervention: Patients were randomized (6:2) to receive once-daily oral doses of ATI-2173 (10, 25, or 50 mg) or a placebo for 28 days.[9][11]
-
Primary Endpoints: Safety, tolerability, and pharmacokinetic parameters of ATI-2173 and its metabolite clevudine.[9]
-
Secondary Endpoint: Maximum reduction from baseline in HBV DNA.[9]
-
Follow-up: Patients were monitored for 24 weeks after treatment cessation.[9][11]
Entecavir Phase III Clinical Trials (General Methodology)
-
Study Design: Typically randomized, double-blind, active-controlled (e.g., vs. Lamivudine) trials.[12][15]
-
Participants: Large cohorts of nucleos(t)ide-naïve, HBeAg-positive or HBeAg-negative adult patients with chronic HBV infection.[12]
-
Intervention: Patients received a once-daily oral dose of Entecavir (commonly 0.5 mg) or the comparator drug.[12]
-
Primary Endpoints: Histological improvement, virologic response (HBV DNA levels), and ALT normalization.[12]
-
Duration: Initial treatment periods of at least 48 weeks, often followed by long-term extension studies lasting several years.[12][15]
Safety and Tolerability
ATI-2173: In a 28-day Phase 1b study, ATI-2173 was generally well-tolerated.[9] Treatment-emergent adverse events were reported in 47% of patients receiving ATI-2173 and 71% of those on placebo, with headache being the most common.[9][11] Notably, systemic exposure to clevudine was substantially reduced with ATI-2173 compared to historical data for clevudine administration, which is significant as clevudine was previously associated with a risk of reversible myopathy.[7][8][9] However, a separate study of ATI-2173 in combination with other antivirals was placed on clinical hold by the FDA due to a serious adverse reaction of bradycardia and hypotension.[16]
Entecavir: Entecavir has a well-established safety profile from extensive clinical use.[1][13] Common side effects can include headache, nausea, high blood sugar, and decreased kidney function.[1] Severe side effects are less common but can include liver enlargement and high blood lactate (B86563) levels.[1] Flares in liver inflammation can occur, particularly after discontinuing the medication.[3]
Cross-Resistance
The active triphosphate of ATI-2173 is the same as that of clevudine, suggesting a similar resistance profile.[6] In vitro studies have shown that ATI-2173's activity is reduced by viral polymerase mutations associated with resistance to lamivudine (B182088) and entecavir.[6][7] Entecavir has a high barrier to resistance in treatment-naïve patients, although resistance can emerge, particularly in patients with prior lamivudine resistance.[3]
Conclusion
Entecavir is a highly effective and well-characterized antiviral for the long-term management of chronic hepatitis B. ATI-2173 represents a novel therapeutic approach with a distinct, non-chain-terminating mechanism of action and the potential for a sustained off-treatment response. Early clinical data for ATI-2173 are promising in terms of its antiviral activity and liver-targeting design, which may improve its safety profile compared to its parent compound, clevudine. However, further and larger clinical trials are necessary to fully establish the efficacy, safety, and long-term benefits of ATI-2173 and to allow for a direct comparison with established therapies like Entecavir. The differing mechanisms of action suggest potential for combination therapies, which are currently being explored.[17][18]
References
- 1. Entecavir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 6. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antios Therapeutics’ ATI-2173 Demonstrates Potent Antiviral Activity and Evidence of Off-Treatment Sustained Viral Suppression in Chronic HBV Patients - BioSpace [biospace.com]
- 9. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI‐2173 in patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-line treatment of chronic hepatitis B with entecavir or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Real-world Entecavir Therapy in Treatment-naïve Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term real-world entecavir therapy in treatment-naïve hepatitis B patients: base-line hepatitis B virus DNA and hepatitis B surface antigen levels predict virologic response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. Antios Therapeutics' ATI-2173 Demonstrates Suppression of Hepatitis B Virus in Phase 1b and 2a Studies [prnewswire.com]
- 18. Antios Therapeutics Announces Oral Presentations on ATI-2173, ATI-1428, and ATI-1645 Hepatitis B Virus Programs at the EASL International Liver Congress™ 2022 [natap.org]
Validating In Vivo Target Engagement of Fosclevudine Alafenamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fosclevudine alafenamide (ATI-2173) is a novel, liver-targeted nucleotide prodrug in development for the treatment of chronic hepatitis B virus (HBV) infection. A critical aspect of its preclinical and clinical evaluation is the validation of in vivo target engagement—ensuring that the drug effectively reaches its intended site of action and is converted to its active form at concentrations sufficient to exert its antiviral effect. This guide provides a comparative analysis of the in vivo target engagement of this compound against established first-line treatments for HBV, Tenofovir (B777) alafenamide (TAF) and Entecavir (B133710) (ETV).
Mechanism of Action and In Vivo Target Engagement
This compound is designed to selectively deliver the 5'-monophosphate of clevudine (B1669172) to the liver.[1][2] This targeted delivery is crucial for maximizing antiviral efficacy within infected hepatocytes while minimizing systemic exposure to the parent drug, clevudine, which has been associated with off-target toxicities.[1][2] Once inside the hepatocyte, the monophosphate is further phosphorylated to the active clevudine-5'-triphosphate, a non-chain-terminating inhibitor of HBV polymerase.[2]
In vivo target engagement for nucleoside/nucleotide analogs like this compound is validated by measuring the intracellular concentrations of the active triphosphate metabolite in target cells and correlating these levels with virological response.
Comparative In Vivo Target Engagement Data
The following table summarizes key preclinical and clinical data on the intracellular concentrations of the active metabolites of this compound, Tenofovir alafenamide, and Entecavir. It is important to note that these data are derived from separate studies and direct head-to-head comparative studies may not be available.
| Drug | Prodrug Moiety | Active Metabolite | Target Cell Type | Intracellular Concentration | Key Findings & Citations |
| This compound (ATI-2173) | 5'-phosphoramidate of clevudine | Clevudine-5'-triphosphate | Rat Liver | Equivalent liver triphosphate concentrations to clevudine administration, with nearly 5-fold lower plasma clevudine exposure.[1] | Demonstrates successful liver targeting and high intracellular conversion to the active form.[1][2] A Phase 1b trial showed potent antiviral activity with substantially reduced systemic clevudine exposure.[3][4] |
| Tenofovir alafenamide (TAF) | Phosphonoamidate of tenofovir | Tenofovir diphosphate (B83284) (TFV-DP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 2.41-fold higher TFV-DP concentrations compared to Tenofovir Disoproxil Fumarate (B1241708) (TDF).[5][6] | TAF leads to significantly higher intracellular levels of the active metabolite in target cells compared to TDF, with 90% lower plasma tenofovir concentrations.[5][6][7][8] |
| Entecavir (ETV) | Guanosine nucleoside analog | Entecavir triphosphate | N/A (in vivo intracellular data is less commonly reported as absolute concentrations) | Intracellular half-life of 15 hours.[9][10] | Potent antiviral efficacy is well-established. Studies in rodents have linked high intracellular entecavir triphosphate concentrations to potential off-target effects at carcinogenic doses.[11] |
Experimental Protocols
The quantification of intracellular nucleoside/nucleotide analog triphosphates is a technically demanding process that requires highly sensitive and specific analytical methods. The general workflow involves cell isolation, metabolite extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Intracellular Nucleoside Analog Triphosphates by LC-MS/MS
1. Cell Isolation and Counting:
-
For Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
For Hepatocytes (from animal studies): Perfuse the liver with a collagenase solution to dissociate the tissue and isolate hepatocytes.
-
Wash the isolated cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Perform cell counting to normalize the metabolite concentrations to the number of cells.
2. Intracellular Metabolite Extraction:
-
Pellet the cells by centrifugation at a low speed.
-
Lyse the cells and precipitate proteins by adding a cold extraction solution, typically 70-80% methanol (B129727) in water.[12]
-
Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the cell debris and precipitated proteins.[13]
-
Carefully collect the supernatant containing the intracellular metabolites.
3. Sample Analysis by LC-MS/MS:
-
Chromatographic Separation: Use a suitable liquid chromatography column (e.g., reversed-phase C18 or anion exchange) to separate the triphosphate metabolite from other cellular components.[14]
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analyte.[13]
-
Quantification: Generate a standard curve using a stable isotope-labeled internal standard to accurately quantify the concentration of the nucleoside analog triphosphate in the cell extracts.[12]
Visualizing Pathways and Workflows
Signaling Pathway of this compound
Caption: Metabolic activation pathway of this compound in hepatocytes.
Experimental Workflow for In Vivo Target Engagement Validation
Caption: Workflow for validating in vivo target engagement of nucleoside analogs.
References
- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI‐2173 in patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma and intracellular pharmacokinetics of tenofovir in patients switched from tenofovir disoproxil fumarate to tenofovir alafenamide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 10. Correlation Between Serum Entecavir Concentration and Virological Response in Patients with Chronic Type B Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Tenofovir Alafenamide in Combination Therapies for Hepatitis B
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the exploration of optimized therapeutic strategies. Tenofovir (B777) Alafenamide (TAF), a next-generation nucleotide reverse transcriptase inhibitor, has demonstrated high efficacy and a favorable safety profile. This guide provides a comprehensive comparison of TAF's antiviral effects when used in combination with other HBV drugs, supported by clinical and preclinical data. The evidence suggests that combination or sequential therapy involving TAF can lead to profound viral suppression and improved serological outcomes, highlighting its potential as a cornerstone of future HBV treatment regimens. While direct in vitro synergy data for TAF is limited, studies on its parent compound, tenofovir, indicate additive to slightly synergistic effects with other nucleos(t)ide analogues.
Note on Drug Nomenclature : The initial topic specified "Fosclevudine alafenamide." However, a thorough review of scientific literature indicates this is likely a misnomer. The data presented herein pertains to Tenofovir Alafenamide (TAF) , a prominent antiviral for HBV that fits the prodrug description.
Comparative Efficacy of TAF-Based Regimens: Clinical Data
The following tables summarize key quantitative data from clinical studies evaluating TAF in combination or sequential therapy for chronic HBV.
Table 1: Virological and Serological Response in HIV/HBV Co-infected Patients (ALLIANCE Trial)
| Outcome (at Week 48) | B/F/TAF (Bictegravir/Emtricitabine/Tenofovir Alafenamide) | DTG+F/TDF (Dolutegravir + Emtricitabine/Tenofovir Disoproxil Fumarate) | p-value |
| HBV DNA Suppression (<29 IU/mL) | 63% | 43% | 0.0023[1] |
| HBeAg Seroconversion | 26% | 14% | 0.055[1] |
| HBsAg Loss | 13% | 6% | 0.059[1] |
Table 2: Efficacy of Switching to TAF Monotherapy from Other Nucleos(t)ide Analogues (NA)
| Prior Treatment | Study Population | Duration of TAF Therapy | HBV DNA Suppression Rate (<20 IU/mL) |
| Entecavir (ETV) | 198 CHB patients | 96 weeks | 99.0%[2][3] |
| Tenofovir Disoproxil Fumarate (TDF) | 137 CHB patients | 96 weeks | 97.8%[3] |
| NA Combination Therapy | 123 CHB patients | 96 weeks | 98.4%[2][3] |
In Vitro Synergy Analysis: Preclinical Evidence
While clinical data suggests high efficacy for TAF-based regimens, preclinical in vitro studies are crucial for quantifying synergistic, additive, or antagonistic interactions. Research on tenofovir (TFV), the active parent drug of TAF, in combination with other HBV nucleos(t)ide analogues has shown additive to slightly synergistic effects.
Table 3: In Vitro Anti-HBV Effects of Tenofovir (TFV) in Combination with Other Nucleoside/Nucleotide Analogues
| Drug Combination | Interaction Type (via Isobologram Analysis) | Cell Line Used |
| TFV + Emtricitabine (FTC) | Slight Synergy[3] | AD38 (HBV-expressing) |
| TFV + Lamivudine (3TC) | Additive[3] | AD38 (HBV-expressing) |
| TFV + Entecavir (ETV) | Additive[3] | AD38 (HBV-expressing) |
| TFV + Telbivudine (LdT) | Additive[3] | AD38 (HBV-expressing) |
| TFV + Adefovir (AFV) | Additive[3] | AD38 (HBV-expressing) |
Experimental Protocols
Clinical Trial Protocol: The ALLIANCE Study (Phase 3)
-
Objective : To compare the efficacy and safety of a fixed-dose combination of Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) versus Dolutegravir + Emtricitabine/Tenofovir Disoproxil Fumarate (DTG+F/TDF) for the initial treatment of adults with HIV-1 and HBV co-infection.[1]
-
Study Design : A multinational, double-blind, multicenter, randomized controlled, phase 3 non-inferiority trial.[4]
-
Participants : 243 treatment-naïve adults with HIV/HBV co-infection were randomized 1:1 to receive either B/F/TAF or DTG+F/TDF.[1][4]
-
Primary Efficacy Endpoint : Proportion of patients with plasma HBV DNA levels <29 IU/mL at Week 48.[1]
-
Secondary Endpoints : HBeAg seroconversion, HBsAg loss, and safety parameters.[1][4]
-
Data Analysis : Efficacy was assessed in the modified intention-to-treat population. Statistical comparisons were made using Cochran-Mantel-Haenszel tests.
In Vitro Synergy Assay Protocol (General Methodology)
This protocol describes a general method for assessing the synergistic antiviral effects of two drugs against HBV in cell culture, based on common practices in the field.
-
Cell Line : HepG2-derived cell lines that stably express HBV from a tetracycline-controllable promoter, such as HepDES19 or AD38, are commonly used.[3][5] These cells are seeded in 96-well plates.
-
Drug Preparation and Application : Test compounds (e.g., TAF and another HBV inhibitor) are prepared in a dose-response matrix (checkerboard dilution). The drug combinations are added to the cell culture medium and incubated for a defined period (e.g., 4-7 days).[6]
-
Quantification of HBV Replication : After incubation, intracellular HBV DNA is extracted from the cells. The levels of HBV DNA are quantified using real-time PCR (qPCR).[3]
-
Cytotoxicity Assay : A parallel assay, such as the XTT or neutral red uptake assay, is performed to assess the cytotoxicity of the drug combinations at the tested concentrations.[3]
-
Synergy Analysis : The antiviral data from the drug combination experiments are analyzed using mathematical models to determine the nature of the interaction. Common methods include:
-
Isobologram Analysis (Loewe Additivity Model) : This method plots the concentrations of two drugs that produce a specific effect level (e.g., 50% inhibition, IC50). Combinations falling below the line of additivity are considered synergistic.[3][7]
-
Combination Index (CI) Method (Chou-Talalay) : This method calculates a CI value where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
-
Visualizing Mechanisms and Workflows
Mechanism of Action of Tenofovir Alafenamide (TAF)
Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).
Experimental Workflow for In Vitro Synergy Analysis
Caption: Workflow for determining in vitro antiviral synergy.
Logical Relationship of Synergy Assessment
Caption: Conceptual model for synergy determination.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-hepatitis B virus activity in vitro of combinations of tenofovir with nucleoside/nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-HBV Activity of In Vitro Combinations of Tenofovir with Nucleoside Analogs [natap.org]
- 7. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Fosclevudine Alafenamide Against Drug-Resistant Hepatitis B Virus
For Immediate Release
A Comparative Analysis of Antiviral Activity Against Nucleoside-Resistant HBV Mutants
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the in vitro activity of Fosclevudine alafenamide (FCLA) against common nucleoside-resistant Hepatitis B Virus (HBV) mutants. This guide provides a head-to-head comparison with established treatments, including Entecavir (ETV), Tenofovir (B777) Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF), supported by experimental data to inform future research and development in the quest for more effective HBV therapies.
Chronic Hepatitis B remains a significant global health challenge, with the emergence of drug-resistant mutations posing a substantial obstacle to effective long-term treatment. This guide offers a critical evaluation of FCLA, a novel phosphoramidate (B1195095) prodrug of clevudine, and its potential to address this unmet medical need.
Comparative Antiviral Activity
The in vitro efficacy of FCLA (also known as ATI-2173) and other commercially available nucleoside/nucleotide analogs was assessed against wild-type HBV and a panel of clinically relevant drug-resistant mutants. The 50% effective concentration (EC50), a measure of drug potency, was determined for each compound.
While specific EC50 values for this compound against resistant mutants are not yet publicly available in detail, initial studies indicate that its antiviral activity is diminished by mutations conferring resistance to lamivudine, entecavir, and adefovir[1]. This suggests that FCLA may share some cross-resistance profiles with existing therapies.
In contrast, Tenofovir Alafenamide (TAF) has demonstrated high efficacy in patients with multidrug-resistant HBV[2]. Clinical studies have shown that switching to TAF maintains viral suppression in patients with resistance to lamivudine, entecavir, and/or adefovir[2]. Furthermore, through 96 weeks of treatment in clinical trials, no resistance to TAF has been detected[3].
The following tables summarize the reported in vitro activities of Entecavir and Tenofovir against wild-type and resistant HBV strains, providing a benchmark for evaluating novel compounds like FCLA.
Table 1: In Vitro Antiviral Activity of Entecavir (ETV) Against Wild-Type and Resistant HBV Mutants
| HBV Strain | Mutation(s) | EC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type | - | 1.1 | - |
| Lamivudine-Resistant | rtL180M + rtM204V | 8.1 - 21 | 7.4 - 19 |
| Adefovir-Resistant | rtA181V | 1.8 | 1.6 |
| Adefovir-Resistant | rtN236T | 1.1 | 1.0 |
Data compiled from multiple sources.
Table 2: In Vitro Antiviral Activity of Tenofovir (TFV) Against Wild-Type and Resistant HBV Mutants
| HBV Strain | Mutation(s) | EC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type | - | 0.06 | - |
| Lamivudine-Resistant | rtL180M + rtM204V | 0.2 | 3.3 |
| Adefovir-Resistant | rtA181V + rtN236T | - | 2.5 - 3.8 |
Data compiled from multiple sources. Note: Tenofovir (TFV) is the active form of both TDF and TAF.[4][5]
Experimental Protocols
The determination of antiviral activity is crucial for the evaluation of new drug candidates. A standardized in vitro assay is employed to measure the efficacy of compounds against HBV replication.
Detailed Methodology for In Vitro HBV Antiviral Susceptibility Testing
This protocol outlines the steps for assessing the antiviral activity of test compounds against HBV in a cell culture model.
1. Cell Culture and Maintenance:
-
The HepG2.2.15 cell line, which stably expresses the HBV genome, is commonly used.
-
Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and G418 (200 µg/ml) to ensure the continued presence of the HBV genome.
2. Antiviral Assay Setup:
-
HepG2.2.15 cells are seeded in 96-well plates.
-
After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Entecavir, Tenofovir Alafenamide). A no-drug control is included.
-
The cells are incubated for a defined period (e.g., 6-8 days), with the medium and compounds replenished every 2-3 days.
3. Quantification of HBV DNA:
-
Supernatant HBV DNA (Virions): At the end of the treatment period, the cell culture supernatant is collected. Viral particles are precipitated, and the encapsidated HBV DNA is extracted.
-
Intracellular HBV DNA (Replicative Intermediates): The cells are lysed, and the intracellular core-associated HBV DNA is extracted.
-
Quantification: HBV DNA levels are quantified using real-time quantitative PCR (qPCR).
4. Data Analysis:
-
The percentage of viral replication inhibition is calculated for each compound concentration relative to the no-drug control.
-
The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
5. Cytotoxicity Assay:
-
A parallel assay is performed to assess the cytotoxicity of the compounds on the HepG2.2.15 cells using methods such as the MTT or MTS assay. This is crucial to ensure that the observed antiviral effect is not due to cell death.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the mechanism of action of nucleoside analogs, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the in vitro antiviral activity of compounds against HBV.
Caption: General mechanism of action for nucleoside/nucleotide analog HBV inhibitors.
Conclusion
This compound represents a promising new avenue in the development of anti-HBV therapeutics. While initial findings suggest potential cross-resistance with some existing nucleoside analogs, its unique pharmacological profile warrants further investigation. The comparative data and detailed methodologies presented in this guide are intended to facilitate such research, ultimately contributing to the development of more robust and effective treatment regimens for patients with drug-resistant chronic hepatitis B. The high barrier to resistance observed with Tenofovir Alafenamide continues to make it a cornerstone of therapy for patients with drug-resistant HBV.
References
- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenofovir Alafenamide for Drug-Resistant Hepatitis B: A Randomized Trial for Switching From Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medtextpublications.com [medtextpublications.com]
- 4. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HBV clinical isolates expressing adefovir resistance mutations show similar tenofovir susceptibilities across genotypes B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosclevudine Alafenamide: A Comparative Analysis of Cross-Resistance with Existing NRTIs
For Researchers, Scientists, and Drug Development Professionals
Fosclevudine alafenamide (formerly known as ATI-2173) is a novel phosphoramidate (B1195095) prodrug of clevudine (B1669172), a nucleoside analog reverse transcriptase inhibitor (NRTI), under investigation for the treatment of chronic hepatitis B virus (HBV) infection. A key aspect of its preclinical and clinical evaluation is its cross-resistance profile against existing NRTIs. This guide provides a comparative analysis of the cross-resistance of this compound, drawing upon available data for the compound and its parent drug, clevudine, in relation to established NRTI resistance mutations.
Executive Summary
This compound's antiviral activity has been shown to be reduced by HBV polymerase mutations that confer resistance to lamivudine (B182088), adefovir, and entecavir.[1] While specific quantitative data on the fold-change in EC50 values for this compound against these resistant mutants are not yet publicly available, data for its parent compound, clevudine, provides valuable insights into its potential cross-resistance profile. This guide summarizes the available qualitative information for this compound and presents quantitative data for clevudine and another relevant alafenamide prodrug, tenofovir (B777) alafenamide, to offer a comparative perspective for researchers.
Mechanism of Action: A Non-Competitive, Non-Chain-Terminating Inhibitor
This compound is designed to deliver the monophosphate of clevudine to the liver, which is then converted to the active triphosphate form. Unlike many other NRTIs that act as chain terminators, clevudine triphosphate is a non-competitive inhibitor of the HBV polymerase.[1] This unique mechanism involves binding to a site distinct from the active site, leading to a conformational change in the enzyme that inhibits its function.
Figure 1: Intracellular activation and mechanism of action of this compound.
Cross-Resistance Profile
This compound (ATI-2173)
A study by Squires et al. (2020) reported that the in vitro antiviral activity of this compound was diminished by the presence of HBV polymerase mutations known to confer resistance to lamivudine, adefovir, and entecavir.[1] However, the study did not provide specific fold-change values for the 50% effective concentration (EC50) against these resistant mutants.
Clevudine (Parent Drug)
As this compound is a prodrug of clevudine, the cross-resistance profile of clevudine can offer valuable insights. The following table summarizes the reported cross-resistance of clevudine to common NRTI resistance mutations.
| NRTI Resistance Mutation(s) | Associated Drug(s) | Clevudine Fold Change in EC50 (Approximate) | Reference |
| M204V/I | Lamivudine, Telbivudine | High-level resistance | [1] |
| L180M + M204V | Lamivudine, Telbivudine | High-level resistance | [1] |
| A181T/V | Adefovir, Lamivudine | Moderate to High-level resistance | [1] |
| N236T | Adefovir | Moderate resistance | [1] |
| L180M + M204V + T184G/S/L/A/C/I/M or S202G/I or M250V/I/L | Entecavir | Reduced susceptibility | [1] |
Note: "High-level resistance" generally implies a significant increase in EC50, often >100-fold, while "moderate resistance" indicates a less pronounced but still significant increase. The specific fold-changes can vary between studies and assay systems.
Tenofovir Alafenamide (TAF) - A Comparator
For comparative purposes, the cross-resistance profile of tenofovir alafenamide (TAF), another widely used alafenamide prodrug, is presented below. TAF generally retains activity against lamivudine and entecavir-resistant mutants but shows reduced activity against adefovir-resistant strains.
| NRTI Resistance Mutation(s) | Associated Drug(s) | Tenofovir Alafenamide (TAF) Fold Change in EC50 |
| M204V/I | Lamivudine, Telbivudine | <2 |
| L180M + M204V | Lamivudine, Telbivudine | <2 |
| A181T/V | Adefovir, Lamivudine | 2-5 |
| N236T | Adefovir | 2-4 |
| L180M + M204V + Entecavir resistance mutations | Entecavir | <2 |
Experimental Protocols
The determination of antiviral drug resistance is typically performed using phenotypic or genotypic assays.
Phenotypic Assays
Phenotypic assays directly measure the susceptibility of a virus to a drug. The general workflow is as follows:
Figure 2: Generalized workflow for an in vitro phenotypic drug resistance assay.
Key Methodological Details:
-
Cell Lines: Commonly used cell lines for HBV replication include HepG2.2.15 or Huh7 cells transfected with an HBV replicon plasmid.
-
Virus: Either recombinant HBV containing specific resistance mutations or clinical isolates from patients can be used.
-
Drug Incubation: Cells are typically incubated with a range of drug concentrations for 3 to 6 days.
-
Quantification of Viral Replication: HBV DNA in the cell culture supernatant is quantified using real-time PCR.
-
EC50 Determination: The EC50 is calculated by plotting the percentage of viral replication inhibition against the drug concentration and fitting the data to a dose-response curve.
Genotypic Assays
Genotypic assays identify the presence of specific mutations in the viral polymerase gene that are known to be associated with drug resistance.
Key Methodological Details:
-
Sequencing: The HBV polymerase gene is amplified from patient-derived viral DNA using PCR and then sequenced.
-
Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify resistance-associated mutations.
-
Interpretation: The identified mutations are correlated with known drug resistance profiles using databases and interpretation algorithms.
Conclusion
The available evidence indicates that this compound is susceptible to established NRTI resistance mutations affecting lamivudine, adefovir, and entecavir. While this suggests a potential for cross-resistance, the lack of specific quantitative data for this compound necessitates further investigation to fully characterize its resistance profile. The data for its parent compound, clevudine, suggests that high-level cross-resistance may be observed with certain lamivudine resistance mutations. Researchers and drug development professionals should consider these factors when designing preclinical and clinical studies involving this compound, particularly in patient populations with prior NRTI experience. The unique non-competitive, non-chain-terminating mechanism of action of its active metabolite may offer advantages, but its clinical significance in the context of resistance remains to be fully elucidated.
References
Next-Generation Nucleoside/Nucleotide Inhibitors Forge a New Front in the War Against Hepatitis B
The landscape of chronic hepatitis B (CHB) treatment is on the brink of a significant shift, with next-generation nucleoside/nucleotide inhibitors (NIs) demonstrating enhanced potency, improved safety profiles, and high barriers to resistance. These advanced compounds, including besifovir (B1237509) dipivoxil maleate (B1232345) and tenofovir (B777) exalidex, are poised to offer new hope for achieving functional cures in millions of patients worldwide. This comparative review synthesizes preclinical and clinical data to provide a clear perspective on the performance and potential of these emerging therapies.
Currently, the mainstay of CHB therapy involves long-term suppression of viral replication with NIs. While effective, this approach rarely leads to a complete cure, necessitating lifelong treatment for most patients. The development of next-generation NIs aims to overcome these limitations by offering more profound and sustained viral suppression, with a view to finite treatment regimens.
A Head-to-Head Look at Emerging Nucleoside/Nucleotide Inhibitors
Two of the most promising next-generation NIs in late-stage development are besifovir dipivoxil maleate and tenofovir exalidex. Both are prodrugs designed for efficient delivery to hepatocytes, the primary site of HBV replication.
Besifovir Dipivoxil Maleate (BSV) , an acyclic nucleotide phosphonate, has demonstrated potent antiviral activity and a favorable safety profile in extensive clinical trials.[1] It is a prodrug of besifovir, which, in its active diphosphorylated form, competitively inhibits the HBV DNA polymerase.[2]
Tenofovir Exalidex (TXL) , formerly known as CMX157, is a lipid conjugate of tenofovir, a widely used anti-HBV and anti-HIV agent.[3] This novel prodrug design enhances liver targeting, leading to higher intracellular concentrations of the active tenofovir diphosphate (B83284) and lower systemic exposure, thereby potentially reducing the risk of renal and bone toxicity associated with earlier tenofovir formulations.[4]
Quantitative Comparison of Antiviral Potency and Safety
A direct comparison of the preclinical and clinical data highlights the distinct advantages of these next-generation inhibitors.
| Parameter | Besifovir Dipivoxil Maleate | Tenofovir Exalidex (CMX157) | Tenofovir Disoproxil Fumarate (TDF) (Reference) |
| Antiviral Potency (EC50/IC50) | 4.25 µM (IC50, wild-type HBV)[5] | 1.6 µM (EC50, HepG2 2.2.15 cells)[3][6] | 0.02 µM (EC50, HepG2 2.2.15 cells)[7] |
| Cytotoxicity (CC50) | Low in clinical trials[1] | >300 µM (confluent HepG2 2.2.15 cells)[6], 18.8 µM (rapidly dividing HepG2 cells)[6] | 398 µM (HepG2 cells)[8] |
| Selectivity Index (CC50/EC50) | Not explicitly calculated from available data | >187.5 (confluent cells), 11.75 (dividing cells) | 19900 |
| Virological Response (Clinical) | 93% with HBV DNA <69 IU/mL at 192 weeks[9] | Phase IIa data showed dose-dependent antiviral activity[4] | High rates of viral suppression in long-term studies[10] |
| Resistance Profile | No resistance detected at 192 weeks in clinical trials[9] | Active against some TDF-resistant strains in vitro | Resistance is rare |
Mechanism of Action: Targeting the Viral Engine
Both besifovir and tenofovir exalidex share a common mechanism of action, targeting the HBV DNA polymerase, a crucial enzyme for viral replication. As nucleoside/nucleotide analogs, they are incorporated into the growing viral DNA chain, leading to premature chain termination.
Caption: Mechanism of action of nucleoside/nucleotide inhibitors.
Experimental Protocols: The Foundation of Antiviral Evaluation
The assessment of these next-generation inhibitors relies on a suite of well-established experimental protocols.
In Vitro Antiviral Activity Assay
The potency of antiviral compounds is typically determined using cell-based assays. The HepG2 2.2.15 cell line, which stably expresses HBV, is a widely used model.
Caption: Workflow for determining in vitro anti-HBV activity.
A detailed protocol for this assay involves seeding HepG2 2.2.15 cells, treating them with a range of drug concentrations, and after a set incubation period, extracting the intracellular HBV DNA. The amount of viral DNA is then quantified using methods like Southern blot or quantitative PCR (qPCR) to determine the 50% effective concentration (EC50).[4][11]
Cytotoxicity Assay
To assess the safety of the compounds, cytotoxicity assays are performed in parallel with the antiviral assays. The 50% cytotoxic concentration (CC50) is determined using methods like the MTT or neutral red uptake assays in cell lines such as HepG2.[3][12]
Resistance Profiling
The emergence of drug-resistant HBV variants is a significant concern in long-term therapy. Resistance profiling is conducted by sequencing the HBV polymerase gene from patients who experience virological breakthrough during treatment. Sanger sequencing is the gold standard method for identifying mutations associated with drug resistance.[13]
Caption: Workflow for identifying HBV drug resistance mutations.
Future Directions and Conclusion
The development of next-generation nucleoside/nucleotide inhibitors like besifovir dipivoxil maleate and tenofovir exalidex represents a significant step forward in the quest for a functional cure for chronic hepatitis B. Their enhanced potency, favorable safety profiles, and high barriers to resistance are promising. Future research will likely focus on combination therapies, pairing these potent NIs with other novel agents that target different aspects of the HBV lifecycle, to achieve even higher rates of sustained virological response and, ultimately, a cure. The robust preclinical and clinical data for these emerging drugs provide a strong foundation for optimism in the ongoing battle against this global health challenge.
References
- 1. hepionpharma.com [hepionpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine, CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis B Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tenofovir is superior to entecavir for achieving complete viral suppression in HBeAg-positive chronic hepatitis B patients with high HBV DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production and Purification of Cell Culture–generated Hepatitis B Virus by Transient Transfection and Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of hepatitis B virus via selective apoptosis modulation by Chinese patent medicine Liuweiwuling Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Anti-Hepatitis B Virus Drug Resistance Mutations Based on Multicolor Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. micropathology.com [micropathology.com]
Safety Operating Guide
Personal protective equipment for handling Fosclevudine alafenamide
This guide provides crucial safety and logistical information for the handling and disposal of Fosclevudine alafenamide, a nucleotide analogue antiviral agent also known as ATI-2173. The following procedures are based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety department for specific guidance.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Should be worn with side-shields to protect from splashes. |
| Hand Protection | Protective Gloves | Use compatible, chemical-resistant gloves. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when handling powders or creating aerosols. |
Handling and Storage Protocols
Safe Handling:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area. Contaminated work clothing should not be allowed out of the workplace.
Storage:
-
Container: Keep the container tightly closed.
-
Conditions: Store in a locked, well-ventilated place. For long-term storage (up to 6 months), it is recommended to store at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Protect from light.[1]
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate absorbent materials to contain the spill.
-
Clean: Carefully collect the spilled material and place it in a suitable, closed container for disposal.
-
Decontaminate: Clean the affected area thoroughly.
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][3]
-
If Swallowed: Seek medical attention.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spilled substances, should be collected in closed, suitable containers.[2] Disposal must be carried out in accordance with local, regional, national, and international regulations. Do not allow the product to reach groundwater, water courses, or sewage systems.[4]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
